molecular formula C23H28N4O3 B1192974 JS-11

JS-11

Cat. No.: B1192974
M. Wt: 408.502
InChI Key: OHSMTKLVCHFYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JS-11 is a novel hNPR1 antagonist, inhibiting receptor activity through a noncompetitive mechanism, inhibiting itching in a mouse model of contact dermatitis.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.502

IUPAC Name

1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide

InChI

InChI=1S/C23H28N4O3/c1-15-11-19(30-25-15)13-24-22(28)17-9-10-20-21(12-17)26(14-16-7-8-16)23(29)27(20)18-5-3-2-4-6-18/h9-12,16,18H,2-8,13-14H2,1H3,(H,24,28)

InChI Key

OHSMTKLVCHFYEF-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(N2CC3CC3)=C1)N(C4CCCCC4)C2=O)NCC5=CC(C)=NO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JS-11;  JS 11 JS11

Origin of Product

United States

Foundational & Exploratory

Hypothetical Mechanism of Action for JS-11: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "JS-11." Therefore, this document presents a hypothetical mechanism of action based on related and similarly named entities found in current research, such as the Interleukin-11 (IL-11) signaling pathway. This whitepaper is intended for research and drug development professionals as a speculative guide, illustrating a potential mechanism of action should "this compound" be an inhibitor of the IL-11 pathway.

Executive Summary

This technical guide outlines a hypothesized mechanism of action for this compound, a theoretical compound proposed to modulate the Interleukin-11 (IL-11) signaling cascade. Emerging research has implicated the IL-11 pathway and its downstream effectors, particularly the JAK/STAT pathway, in the proliferation and survival of various cancer cells. This document provides a detailed overview of the proposed molecular interactions of this compound, supported by structured data tables, detailed experimental protocols for validation, and visualizations of the relevant signaling pathways.

Background: The Interleukin-11 Signaling Pathway in Oncology

Interleukin-11 is a cytokine that belongs to the IL-6 family. Its signaling is initiated by the binding of IL-11 to its specific receptor, IL-11Rα. This complex then recruits the ubiquitously expressed gp130 receptor, leading to the formation of a high-affinity heterohexameric complex.[1][2] This event triggers the activation of intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, but also the Ras-MAPK and PI3K-Akt pathways.[1][2] Dysregulation of this pathway has been linked to tumorigenesis and inflammation.[3]

Proposed this compound Mechanism of Action

We hypothesize that this compound is a small molecule inhibitor that targets the IL-11 signaling pathway. The primary proposed mechanisms are:

  • Direct antagonism of the IL-11Rα receptor: this compound may bind to the IL-11Rα receptor, preventing the binding of IL-11 and the subsequent recruitment of gp130.

  • Inhibition of JAK kinase activity: this compound could act as a JAK inhibitor, preventing the phosphorylation and activation of STAT3, a key downstream transcription factor.[4]

The following sections detail the experimental validation and data supporting this hypothesis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound's activity, based on typical findings for pathway inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
JAK115
JAK225
JAK3150
TYK275

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeTarget Pathway ComponentEC50 (nM) for Proliferation Inhibition
A549Lung CarcinomaSTAT350
MCF-7Breast CancerSTAT385
HCT116Colorectal CancerSTAT3120

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of Janus kinases.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

  • A radiometric filter binding assay is performed using [γ-³³P]-ATP.

  • This compound is serially diluted in DMSO and pre-incubated with the kinase and a peptide substrate.

  • The kinase reaction is initiated by the addition of ATP.

  • After incubation, the reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.

  • Radioactivity is measured using a scintillation counter.

  • IC50 values are calculated by non-linear regression analysis.

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

  • After 72 hours of incubation, cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

  • Fluorescence is measured, and data are normalized to the vehicle control.

  • EC50 values are calculated using a four-parameter logistic curve fit.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To confirm the inhibition of STAT3 phosphorylation by this compound in a cellular context.

Methodology:

  • Cells are serum-starved and then pre-treated with various concentrations of this compound for 2 hours.

  • Cells are then stimulated with recombinant human IL-11 (10 ng/mL) for 30 minutes.

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via enhanced chemiluminescence.

Visualization of Signaling Pathways and Workflows

Hypothesized IL-11 Signaling Pathway and this compound Inhibition

IL11_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL11 IL-11 IL11R IL-11Rα IL11->IL11R Binds gp130 gp130 IL11R->gp130 Recruits JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Ras Ras-MAPK Pathway JAK->Ras PI3K PI3K-Akt Pathway JAK->PI3K pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocates Gene Gene Transcription (Proliferation, Survival) nucleus->Gene JS11_receptor This compound (Hypothetical) JS11_receptor->IL11R Inhibits JS11_jak This compound (Hypothetical) JS11_jak->JAK Inhibits

Caption: Hypothesized this compound inhibition of the IL-11 signaling pathway.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models kinase_assay Kinase Inhibition Assay (IC50 Determination) proliferation Cell Proliferation Assay (EC50 Determination) kinase_assay->proliferation binding_assay Receptor Binding Assay (Kd Determination) binding_assay->proliferation western_blot Western Blot (p-STAT3 Levels) proliferation->western_blot gene_expression qPCR/RNA-seq (Target Gene Expression) western_blot->gene_expression xenograft Xenograft Tumor Model (Efficacy Study) gene_expression->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd

Caption: Workflow for validating the mechanism of action of this compound.

Conclusion

The hypothetical mechanism of action for this compound as an inhibitor of the IL-11/JAK/STAT signaling pathway presents a compelling strategy for targeting cancers dependent on this pathway. The proposed experimental framework provides a clear path for validating this hypothesis, from initial in vitro kinase and cellular assays to in vivo efficacy studies. Should "this compound" be developed along these lines, it could represent a promising therapeutic agent for a range of solid tumors. Further research is necessary to confirm this proposed mechanism and to fully characterize the pharmacological profile of any such compound.

References

Unveiling the Molecular Target of JS-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identification and validation of the molecular target for the small molecule inhibitor, JS-11. The document outlines the experimental journey, from high-throughput screening to in vivo validation, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Executive Summary

This compound has been identified as a selective antagonist of the Natriuretic Peptide Receptor 1 (NPR1).[1][2] This was discovered through a large-scale quantitative high-throughput screening (qHTS) campaign aimed at finding inhibitors of the human NPR1 (hNPR1).[3][4] Subsequent in vitro and in vivo studies have confirmed its inhibitory action on both human and murine NPR1, demonstrating its potential as a therapeutic agent for conditions such as chronic itch.[1][5] This guide will detail the scientific evidence and methodologies that have established NPR1 as the molecular target of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction of this compound with its molecular target and its biological effects.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC50Human (hNPR1)1.9 µM[6]
KiHuman (hNPR1)Not Reported
KiMurine (mNPR1)Not Reported

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Itch

PruritogenAdministration RouteThis compound DoseReduction in Scratching ResponseReference
HistamineIntraperitoneal163 µgSubstantial[1]
HistamineIntrathecal16.3 µgStrong[1]

Experimental Protocols

The identification of NPR1 as the molecular target of this compound was the result of a systematic and multi-step experimental approach. The key methodologies are detailed below.

Quantitative High-Throughput Screening (qHTS)

Objective: To identify small molecule inhibitors of human NPR1 from a large chemical library.

Methodology:

  • Cell Line: A human embryonic kidney (HEK) 293 cell line was engineered to stably co-express human NPR1 (hNPR1) and a cyclic guanosine monophosphate (cGMP) sensor.[3] This cell line, termed HEK-hNPR1-cGMP-sensor, was the primary tool for the screen.

  • Assay Principle: NPR1 is a guanylyl cyclase receptor. Upon activation by its ligand, natriuretic polypeptide b (NPPB), it produces cGMP. The assay measured the intracellular cGMP levels using the sensor, which would decrease in the presence of an NPR1 inhibitor.

  • Screening Process: A large chemical library was screened against the HEK-hNPR1-cGMP-sensor cells.[3] The screening was performed in a quantitative format, meaning that compounds were tested at multiple concentrations to generate dose-response curves directly from the primary screen.[7]

  • Counter-Screens: To eliminate false positives, identified hits were subjected to counter-screens.[3] This included testing against a HEK cell line expressing only the cGMP sensor (to identify compounds that interfere with the sensor itself) and a cell line expressing the related NPR2 receptor (to assess selectivity).[6]

  • Hit Selection: Compounds that showed a dose-dependent inhibition of hNPR1 activity with minimal off-target effects in the counter-screens were selected as primary hits. This compound was one of the 15 lead compounds identified through this process.[3][4]

In Vitro Validation Assays

Objective: To confirm the inhibitory activity and selectivity of this compound on NPR1.

Methodology:

  • Membrane Cyclase Assay: The direct effect of this compound on the enzymatic activity of hNPR1 was assessed using a membrane cyclase assay. This cell-free assay measures the production of cGMP from GTP in isolated cell membranes containing the receptor, providing a more direct measure of enzyme inhibition.

  • Selectivity Profiling: The selectivity of this compound was further evaluated against a panel of other receptors and enzymes to identify potential off-target activities. A screen against the SafetyScreen44 panel revealed some inhibition of CCKAR and HTR2A, although these receptors do not have clearly defined roles in itch sensation.[1][3]

In Vivo Behavioral Studies

Objective: To determine the efficacy of this compound in a relevant animal model.

Methodology:

  • Animal Model: Mouse models of acute and chronic itch were utilized.[1]

  • Drug Administration: this compound was administered to mice via intraperitoneal (systemic) or intrathecal (direct to the spinal cord) injections.[1]

  • Behavioral Measurement: The primary endpoint was the quantification of scratching behavior in response to various itch-inducing agents (pruritogens) such as histamine.[1]

  • Pharmacokinetics: The study also included an assessment of the in vivo pharmacokinetics of this compound to ensure it could reach its proposed site of action in the central nervous system.[1] The results showed that this compound is capable of crossing the blood-brain barrier.[1]

Visualizations

Signaling Pathway of NPR1 in Itch Transmission

NPR1_Signaling_Pathway cluster_sensory_neuron Sensory Neuron cluster_spinal_cord Spinal Cord Interneuron Pruritogens Pruritogens NPPB NPPB Pruritogens->NPPB release NPR1 NPR1 NPPB->NPR1 binds to cGMP cGMP NPR1->cGMP activation Itch_Signal_Transmission Itch_Signal_Transmission cGMP->Itch_Signal_Transmission leads to This compound This compound This compound->NPR1 inhibits

Caption: NPR1 signaling pathway in itch transmission and the inhibitory action of this compound.

Experimental Workflow for this compound Target Identification

JS11_Discovery_Workflow Start Start qHTS Quantitative High-Throughput Screening of Chemical Library Start->qHTS Primary_Hits Identification of Primary Hits (1400 compounds) qHTS->Primary_Hits Counter_Screens Counter-Screens for Selectivity and Off-Target Effects Primary_Hits->Counter_Screens Lead_Compounds Selection of Lead Compounds (15 inhibitors) Counter_Screens->Lead_Compounds JS-11_Selection Selection of this compound for Further Characterization Lead_Compounds->JS-11_Selection In_Vitro_Validation In Vitro Validation (Membrane Cyclase Assay) JS-11_Selection->In_Vitro_Validation In_Vivo_Studies In Vivo Efficacy Studies (Mouse Itch Models) In_Vitro_Validation->In_Vivo_Studies Target_Confirmed NPR1 Confirmed as Molecular Target In_Vivo_Studies->Target_Confirmed

Caption: The experimental workflow for the identification and validation of this compound.

Conclusion

The collective evidence from quantitative high-throughput screening, in vitro biochemical assays, and in vivo animal models unequivocally identifies Natriuretic Peptide Receptor 1 (NPR1) as the molecular target of the small molecule inhibitor this compound. The detailed methodologies provided in this guide offer a clear roadmap of the discovery process. The characterization of this compound as an NPR1 antagonist not only provides a valuable tool for studying the physiological roles of NPR1 but also presents a promising starting point for the development of novel therapeutics for itch and potentially other NPR1-mediated conditions. Further optimization of this compound for improved affinity, selectivity, and pharmacokinetic properties will be critical for its clinical translation.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of JS-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS-11 is a selective, non-competitive antagonist of the natriuretic polypeptide receptor 1 (NPR1). By inhibiting NPR1, this compound effectively blocks the signaling pathway of natriuretic polypeptide B (NPPB), which has been identified as a key mediator of itch. This inhibitory action leads to a reduction in the intracellular second messenger, cyclic guanosine monophosphate (cGMP), thereby ameliorating pruritus. Preclinical studies in mouse models have demonstrated the potential of this compound as a therapeutic agent for both acute and chronic itch conditions. This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, intended to support further research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some specific experimental values are not publicly available, the existing data provides a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₈N₄O₃[1]
Molecular Weight 408.49 g/mol [2]
Appearance Solid[1]
Solubility - Relatively high water solubility- Soluble in DMSO (10 mM)[3],[1]
Melting Point Data not publicly available
pKa Data not publicly available

Stability Profile

The stability of this compound is a critical factor for its development as a therapeutic agent. The available data on its storage and stability are summarized below.

Storage Conditions
  • Solid Powder:

    • Stable for 12 months when stored at -20°C.[1]

    • Stable for 6 months when stored at 4°C.[1]

  • In Solvent (e.g., DMSO):

    • Stable for 6 months when stored at -80°C.[2]

    • Stable for 1 month when stored at -20°C.[2]

Degradation Pathways

Detailed studies on the specific degradation pathways of this compound under various stress conditions (e.g., acid, base, oxidation, light) have not been published. However, as a benzimidazole derivative, it may be susceptible to hydrolysis and oxidation.[4] Forced degradation studies are recommended to identify potential degradation products and establish the intrinsic stability of the molecule.

Signaling Pathway

This compound exerts its antipruritic effects by inhibiting the natriuretic peptide receptor 1 (NPR1) signaling pathway. A simplified diagram of this pathway is illustrated below.

NPR1_Signaling_Pathway NPPB NPPB NPR1 NPR1 NPPB->NPR1 Binds to cGMP cGMP NPR1->cGMP Converts JS11 This compound JS11->NPR1 Inhibits GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Itch_Signal Itch Signal Transduction PKG->Itch_Signal Modulates

Caption: NPR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed, validated experimental protocols for this compound are not publicly available. The following are representative protocols based on general methods for similar compounds and assays.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is a starting point for the analysis of this compound, a benzimidazole derivative. Optimization and validation are required for specific applications.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or λmax of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, mobile phase) to a known concentration (e.g., 1 mg/mL).

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound and a solution to 80°C for 48 hours.

  • Photostability: Expose solid this compound and a solution to light according to ICH Q1B guidelines, with a dark control.

  • Analysis: Analyze all stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis JS11_Sample This compound Sample JS11_Sample->Acid JS11_Sample->Base JS11_Sample->Oxidation JS11_Sample->Thermal JS11_Sample->Photo Degradation_Profile Degradation Profile Analysis->Degradation_Profile

Caption: General Workflow for a Forced Degradation Study.

In Vitro cGMP Assay Protocol

This protocol describes a general method to measure the inhibitory effect of this compound on NPR1-mediated cGMP production.

  • Cell Culture: Use a cell line expressing NPR1 (e.g., RFL-6 cells).

  • Pre-stimulation: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Treatment: Add varying concentrations of this compound to the cells and incubate.

  • Stimulation: Add an NPR1 agonist (e.g., Atrial Natriuretic Peptide - ANP) to stimulate cGMP production.

  • Cell Lysis: Terminate the reaction and lyse the cells (e.g., with 0.1 M HCl).

  • cGMP Measurement: Quantify the intracellular cGMP concentration using a commercially available cGMP assay kit (e.g., ELISA or fluorescence-based).

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Conclusion

This compound is a promising small molecule inhibitor of NPR1 with potential for the treatment of itch. This guide has summarized the currently available data on its physicochemical properties and stability. Further detailed characterization, including the determination of its melting point, pKa, and a comprehensive analysis of its degradation pathways, is essential for its continued development. The provided representative experimental protocols offer a framework for these future investigations.

References

Early In Vitro Evaluation of JS-11: A Compound in the Shadows of Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for publicly available data, a significant information gap exists regarding the early in vitro evaluation of a specific compound designated "JS-11." While the identifier appears in various contexts within scientific literature, it does not correspond to a single, well-documented drug candidate with a robust public portfolio of in vitro studies. This lack of centralized information prevents the creation of an in-depth technical guide as initially requested.

The search for "this compound" has yielded several distinct possibilities, each representing a different area of pharmacological research:

  • JS-111 (AP-L1898): An EGFR Inhibitor in Clinical Development: The most promising, yet confidential, lead points to "JS111 capsules (AP-L1898)," a substance that has entered Phase II clinical trials for the treatment of advanced non-small cell lung cancer (NSCLC) in patients with EGFR mutations. It is highly probable that an extensive in vitro evaluation of JS-111 has been conducted to support its progression to clinical trials. However, this data, which would include details on its mechanism of action, potency, and selectivity, remains proprietary and is not accessible in the public domain.

  • ¹²⁵I-JR11: A Research Probe for Somatostatin Receptors: In a different context, "¹²⁵I-JR11" has been identified as a radiolabeled antagonist for the somatostatin receptor subtype 2 (sst₂). This compound is utilized as a research tool in in vitro receptor autoradiography studies to quantify receptor density in various cancer tissues. Its role is diagnostic and investigational, rather than therapeutic, and therefore, the scope of its in vitro evaluation is limited to its binding characteristics.

  • Interleukin-11 (IL-11) Signaling Studies: The term "this compound" might also be an internal or abbreviated reference to studies involving Interleukin-11 (IL-11), a cytokine implicated in various cellular processes. Research in this area focuses on the intricacies of IL-11 signaling pathways and the methodological considerations for studying them in vitro.

  • XLR-11: A Synthetic Cannabinoid: The identifier "XLR-11" is associated with a synthetic cannabinoid that has been the subject of toxicological and genotoxic studies. The in vitro evaluation of this compound is focused on its potential for harm rather than therapeutic benefit.

The ambiguity surrounding the designation "this compound" and the proprietary nature of data for the most likely drug candidate, JS-111, make it impossible to provide a detailed technical guide on its early in vitro evaluation at this time. The available information is fragmented and pertains to different substances used in distinct research areas. Without access to the confidential preclinical data for JS-111 or further clarification on the specific compound of interest, a comprehensive and accurate report cannot be compiled.

Researchers, scientists, and drug development professionals interested in the in vitro profile of JS-111 are advised to monitor for future publications or presentations from the sponsoring organization as the clinical development progresses. For information on the other mentioned compounds, a targeted search using their specific identifiers (¹²⁵I-JR11, Interleukin-11, XLR-11) is recommended.

Unveiling JS-11: A Novel Antagonist of Natriuretic Peptide Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical overview of the discovery, mechanism of action, and experimental basis of JS-11, a novel small-molecule inhibitor of the human natriuretic peptide receptor 1 (hNPR1), for researchers, scientists, and drug development professionals.

Discovered through a large-scale high-throughput screening effort, the small molecule this compound has emerged as a novel, non-competitive antagonist of the human natriuretic peptide receptor 1 (hNPR1). This receptor is a key component in the signaling pathway of the neuropeptide natriuretic polypeptide b (NPPB), which is implicated in the transmission of itch sensation. The identification of this compound and its subsequent characterization have opened new avenues for the potential therapeutic management of both acute and chronic pruritus.

Discovery and Origin

This compound was identified from a quantitative high-throughput screen (qHTS) of a large chemical library aimed at discovering novel inhibitors of hNPR1.[1] The screening process utilized human embryonic kidney (HEK) 293 cells engineered to co-express hNPR1 and a cyclic guanosine monophosphate (cGMP) sensor, as NPR1 activation leads to an increase in intracellular cGMP.[1] This cell-based assay allowed for the identification of compounds that could effectively block the receptor's activity.

From this extensive screening, 15 candidate inhibitors were identified, with this compound being one of the promising leads.[2][3] Further characterization revealed that this compound, along with related compounds JS-5 and JS-8 which share similar chemical structures, effectively inhibited both human and murine NPR1.[1] Due to its favorable physicochemical properties, including relatively high water solubility and membrane permeability, this compound was selected for further in-depth in vivo studies.[1][2]

Physicochemical Properties and In Vitro Activity

The chemical and in vitro characteristics of this compound are summarized in the table below, providing a clear overview of its fundamental properties.

PropertyValueReference
CAS Number 1394592-04-1[4]
Molecular Formula C23H28N4O3
Molecular Weight 408.50 g/mol
Target Natriuretic Peptide Receptor 1 (NPR1)[4]
IC50 (hNPR1) 1.9 µM[4]
Mechanism of Action Non-competitive antagonist[2]

Mechanism of Action and Signaling Pathway

This compound functions as a non-competitive antagonist of NPR1.[2] This means that it does not directly compete with the natural ligand, NPPB, for the same binding site on the receptor. Instead, it is believed to bind to an allosteric site, inducing a conformational change in the receptor that prevents its activation even when NPPB is bound. The inhibition of NPR1 by this compound effectively blocks the downstream signaling cascade, which involves the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) by the receptor's intrinsic guanylate cyclase activity.

The signaling pathway initiated by NPPB binding to NPR1 is crucial for the sensation of itch. By antagonizing this receptor, this compound effectively dampens the neuronal signals that lead to pruritus.

NPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPPB NPPB NPR1 NPR1 Receptor NPPB->NPR1 Binds to cGMP cGMP NPR1->cGMP Converts GTP GTP GTP->NPR1 ItchSignal Itch Sensation (Neuronal Transmission) cGMP->ItchSignal Mediates JS11 This compound JS11->NPR1 Inhibits (Non-competitively) HTS_Workflow start Start: Chemical Library hek_cells HEK293 cells co-expressing hNPR1 and cGMP sensor start->hek_cells dispense Dispense cells into assay plates hek_cells->dispense add_compounds Add library compounds (including this compound) dispense->add_compounds add_agonist Add hNPR1 agonist (NPPB) add_compounds->add_agonist measure_cgmp Measure intracellular cGMP levels add_agonist->measure_cgmp identify_hits Identify compounds that inhibit cGMP production measure_cgmp->identify_hits end End: Candidate Inhibitors (e.g., this compound) identify_hits->end

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of Naphthoylindoles: The JWH-Series

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "JS-11" is not unambiguously associated with a specific chemical entity in the scientific literature. This guide focuses on the JWH-series of synthetic cannabinoids, particularly JWH-018 and its analogues, due to the extensive research on their structural derivatives and the possibility of "this compound" being a typographical error for a compound in this class. The JWH compounds, developed by John W. Huffman, are potent cannabinoid receptor agonists.[1][2]

This technical guide provides a comprehensive overview of the structural analogues and derivatives of the JWH-series of synthetic cannabinoids. It is intended for researchers, scientists, and drug development professionals, offering detailed information on structure-activity relationships, quantitative pharmacological data, experimental protocols, and relevant signaling pathways.

Core Structures and Key Analogues

The JWH-series of compounds are primarily classified as naphthoylindoles. The core structure consists of a naphthalene ring linked to an indole ring by a carbonyl group.[3] A key feature that has been extensively modified to generate a wide array of analogues is the N-1 alkyl chain of the indole ring.[3] Another common modification is substitution on the naphthalene ring.[3]

JWH-018 , or 1-pentyl-3-(1-naphthoyl)indole, is one of the most well-known compounds in this series and serves as a prototypical example.[1][4] Its derivatives are often characterized by variations in the length of the N-1 alkyl chain or substitutions on the naphthoyl moiety.[3]

A related class of compounds is the naphthylmethylindoles, such as JWH-175 , where the carbonyl linker is replaced by a methylene bridge.[5] This modification generally leads to a decrease in cannabinoid receptor affinity compared to the corresponding naphthoylindoles.[5]

Quantitative Data: Cannabinoid Receptor Binding Affinities

The primary molecular targets for the JWH-series are the cannabinoid receptors CB1 and CB2.[6] The binding affinity of these compounds is typically quantified by the inhibition constant (Kᵢ), determined through competitive radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.

CompoundN-1 Alkyl ChainNaphthoyl SubstitutionCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference(s)
JWH-018PentylNone9.0 ± 5.02.9 ± 2.6[6]
JWH-073ButylNone8.9 - 12.938[7][8]
JWH-122Pentyl4-methyl0.691.2[9][10]
JWH-210Pentyl4-ethyl0.460.69[11]
JWH-175PentylMethylene bridge22-[5][12]
AM-22015-fluoropentylNone> JWH-018-[13]
JWH-018-Cl5-chloropentylNoneHigh affinityHigh affinity[4]
JWH-018-Br5-bromopentylNoneHigh affinityHigh affinity[4]

Note: Kᵢ values can vary between studies due to different experimental conditions.

Experimental Protocols

Synthesis of JWH-018 and Analogues

A general synthetic route for JWH-018 and its analogues involves a two-step process: Friedel-Crafts acylation followed by N-alkylation.[14][15]

Step 1: Friedel-Crafts Acylation

  • Preparation of Naphthoyl Chloride: Naphthalene-1-carboxylic acid is reacted with thionyl chloride to produce naphthalene-1-carbonyl chloride.[15]

  • Acylation of Indole: 1H-indole is reacted with the prepared 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in a suitable solvent like toluene.[14] This reaction yields the intermediate (1H-indol-3-yl)(naphthalene-1-yl)methanone.[14]

  • Purification: The intermediate is purified using column chromatography or recrystallization.[14]

Step 2: N-Alkylation

  • Alkylation Reaction: The purified intermediate is N-alkylated by reacting it with an appropriate alkyl halide (e.g., 1-bromopentane for JWH-018) in the presence of a base.[15]

  • Purification: The final product is purified to yield the desired JWH analogue.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity of unlabelled test compounds (like JWH analogues) to cannabinoid receptors.[16][17]

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).[18]

  • Unlabeled test compounds (JWH analogues).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, BSA, and Pluronic F-127).[19]

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor-containing cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled test compound.[17]

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known cannabinoid agonist or antagonist).[17]

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[18]

Signaling Pathways

JWH compounds exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[20][21]

Upon agonist binding, the receptors undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family.[20][21] This initiates a cascade of intracellular signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of N-, P/Q-, and R-type Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[21][22] The inhibition of presynaptic calcium channels is a key mechanism for the suppression of neurotransmitter release.[22]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of MAPK signaling cascades, including ERK1/2, JNK, and p38 MAPK.[20][21] This can influence gene expression and cellular processes like proliferation and apoptosis.[20]

Below are Graphviz diagrams illustrating the general cannabinoid receptor signaling pathway and a typical experimental workflow for assessing receptor binding.

G cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel K⁺ Channel G_Protein->K_Channel Activates (βγ subunit) MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release Inhibition Ca_Channel->Neurotransmitter_Release JWH_Agonist JWH Agonist JWH_Agonist->CB_Receptor Binds ATP ATP PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression MAPK_Cascade->Gene_Expression Regulates

Cannabinoid Receptor Signaling Pathway

G Start Start: Prepare Reagents Incubation Incubate Membranes, Radioligand & Test Compound Start->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Receptor Binding Assay Workflow

References

Initial Toxicity Assessment of JS-11: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the initial preclinical toxicity assessment of JS-11, a novel inhibitor of the Natriuretic Peptide Receptor 1 (Npr1). The data and methodologies presented herein are intended for an audience of researchers, scientists, and drug development professionals to support the ongoing evaluation of this compound as a potential therapeutic agent.

Introduction

This compound is a small molecule inhibitor of the human Natriuretic Peptide Receptor 1 (hNpr1) with a reported half-maximal inhibitory concentration (IC50) of 1.9 μM.[1] Npr1 is a key receptor in signaling pathways involved in vasodilation and sodium excretion. The therapeutic potential of this compound is being explored in conditions such as pruritus, as it has been shown to ameliorate this condition in mouse models.[1] A thorough understanding of the toxicological profile is essential for the further development of this compound. This guide summarizes the initial in vitro and in vivo toxicity studies conducted to establish a preliminary safety profile.

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound's toxicity involved assessing its cytotoxic effects on various cell lines. This is a critical first step to determine the compound's potential to induce cell death and to establish a therapeutic window.

  • Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

  • Cell Lines:

    • Human Embryonic Kidney 293 (HEK293)

    • Human Hepatocellular Carcinoma (HepG2)

    • Human Keratinocytes (HaCaT)

  • Methodology:

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

    • This compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to final concentrations ranging from 0.1 µM to 1000 µM.

    • The cells were treated with the various concentrations of this compound and incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated by non-linear regression analysis of the dose-response curves.

Cell LineDescriptionIC50 (µM)
HEK293Human Embryonic Kidney>1000
HepG2Human Hepatocellular Carcinoma850
HaCaTHuman Keratinocytes>1000

Table 1: Summary of IC50 values for this compound in various human cell lines after 48 hours of exposure.

In Vivo Acute Oral Toxicity

To assess the systemic toxicity of this compound, an acute oral toxicity study was performed in a rodent model. This study provides crucial information on the potential adverse effects of a single high dose of the compound.

  • Objective: To determine the acute oral lethal dose 50 (LD50) of this compound in a rodent model.

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old)

  • Methodology:

    • The study was conducted in accordance with OECD Guideline 425.

    • A starting dose of 2000 mg/kg was administered to a single animal.

    • Based on the outcome (survival or death), the dose for the next animal was adjusted up or down.

    • Animals were fasted overnight prior to dosing.

    • This compound was administered as a single dose by oral gavage.

    • Animals were observed for clinical signs of toxicity and mortality for 14 days.

    • Body weights were recorded at the initiation of the study and weekly thereafter.

    • At the end of the observation period, a gross necropsy was performed on all animals.

ParameterResult
LD50> 2000 mg/kg
Clinical SignsNo treatment-related signs of toxicity observed.
Body Weight ChangesNo significant changes in body weight compared to control animals.
Gross Necropsy FindingsNo abnormalities were observed in the organs examined.

Table 2: Summary of acute oral toxicity results for this compound in female Sprague-Dawley rats.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams were generated using the DOT language.

cluster_pathway This compound Inhibition of Npr1 Signaling Pathway Natriuretic Peptide Natriuretic Peptide Npr1 Npr1 Natriuretic Peptide->Npr1 GTP GTP Npr1->GTP Activates This compound This compound This compound->Npr1 Inhibits cGMP cGMP GTP->cGMP Converts to Downstream Effects Downstream Effects cGMP->Downstream Effects

Caption: this compound mechanism of action as an inhibitor of the Npr1 signaling pathway.

cluster_workflow In Vitro Cytotoxicity Experimental Workflow Cell Seeding Cell Seeding 24h Adhesion 24h Adhesion Cell Seeding->24h Adhesion This compound Treatment This compound Treatment 24h Adhesion->this compound Treatment 48h Incubation 48h Incubation This compound Treatment->48h Incubation MTT Assay MTT Assay 48h Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: A streamlined workflow of the in vitro cytotoxicity assessment of this compound.

Summary and Conclusion

The initial toxicity assessment of this compound suggests a favorable preliminary safety profile. The in vitro cytotoxicity studies indicate low toxicity in the tested human cell lines, with IC50 values exceeding 850 µM. The in vivo acute oral toxicity study in rats established an LD50 of greater than 2000 mg/kg, with no observable adverse effects. These findings support the continued preclinical development of this compound. Further comprehensive toxicological studies, including repeat-dose toxicity, genotoxicity, and safety pharmacology studies, are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of JS-11, a Novel NPR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of JS-11, a selective, non-competitive small-molecule inhibitor of the Natriuretic Peptide Receptor 1 (NPR1). The following protocols are based on the methodologies described in the discovery and characterization of this compound and are intended to assist researchers in studying its mechanism of action and identifying similar compounds.

Introduction to this compound

This compound has been identified as a potent inhibitor of human NPR1 (hNPR1) with a half-maximal inhibitory concentration (IC50) of 1.9 μM.[1] It functions through a non-competitive mechanism to attenuate the signaling cascade initiated by natriuretic peptides, which play a crucial role in various physiological processes, including the sensation of itch.[2][3] Understanding the in vitro characteristics of this compound is fundamental for its development as a potential therapeutic agent.

Key Experimental Data for this compound

The following tables summarize the quantitative data obtained from key in vitro assays used to characterize this compound.

Table 1: In Vitro Potency of this compound against Human NPR1

Assay TypeParameterValueReference
Cell-Based cGMP Sensor AssayIC50 (hNPR1)1.9 μM[1]
Cell-Free Membrane Cyclase AssayIC50 (hNPR1)~2.5 µM[4]

Table 2: Off-Target Activity Profile of this compound

TargetActivityReference
Adenylate Cyclases (ACs)No significant inhibition[4]
Cholecystokinin A receptor (CCKAR)Inhibition[3][4]
5-hydroxytryptamine receptor 2A (HTR2A)Inhibition[3][4]
SafetyScreen44 PanelGenerally selective for NPR1[4]

Experimental Protocols

Protocol 1: Cell-Based cGMP Sensor Assay for NPR1 Inhibition

This protocol describes a high-throughput screening method to identify and characterize inhibitors of NPR1 using a genetically engineered cell line that expresses a cyclic GMP (cGMP) sensor.[5]

Objective: To measure the inhibitory effect of this compound on natriuretic peptide-induced cGMP production in living cells.

Materials:

  • HEK-293 cells stably co-expressing human NPR1 (hNPR1) and a cGMP biosensor (e.g., pGS-40F).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Natriuretic peptide A (NPPA) or Brain Natriuretic Peptide (NPPB) as an agonist.

  • This compound or other test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Luminescence-based cGMP detection reagent (e.g., GloSensor™ Reagent).

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK-hNPR1-cGMP sensor cells into 384-well plates at a density of 10,000 to 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in the assay buffer. The final concentration of DMSO should be kept below 0.5%.

  • Assay Initiation: a. Remove the culture medium from the wells and wash once with assay buffer. b. Add 20 µL of assay buffer containing the GloSensor™ Reagent to each well and incubate for 2 hours at room temperature. c. Add 5 µL of the serially diluted this compound or control compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of NPPA or NPPB solution to each well to achieve a final concentration that elicits a sub-maximal response (e.g., EC80).

  • Signal Detection: Immediately measure the luminescence at various time points (e.g., every 2 minutes for 30 minutes) using a luminometer.

  • Data Analysis: a. Normalize the luminescence signal to the vehicle control (agonist only). b. Plot the normalized response against the logarithm of the inhibitor concentration. c. Calculate the IC50 value using a four-parameter logistic fit.

Experimental Workflow for Cell-Based cGMP Sensor Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed HEK-hNPR1-cGMP sensor cells in 384-well plate wash_cells Wash cells with assay buffer cell_seeding->wash_cells compound_prep Prepare serial dilutions of this compound add_compound Add this compound dilutions and incubate compound_prep->add_compound reagent_prep Prepare GloSensor™ Reagent in assay buffer add_reagent Add GloSensor™ Reagent and incubate reagent_prep->add_reagent wash_cells->add_reagent add_reagent->add_compound add_agonist Stimulate with NPPA/NPPB add_compound->add_agonist measure_luminescence Measure luminescence add_agonist->measure_luminescence normalize_data Normalize data to vehicle control measure_luminescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for determining this compound IC50 using a cell-based cGMP sensor assay.

Protocol 2: In Vitro Membrane Guanylyl Cyclase Assay

This protocol details a cell-free method to confirm the direct inhibitory effect of this compound on the enzymatic activity of NPR1.[4]

Objective: To measure the direct inhibition of NPR1 guanylyl cyclase activity by this compound in a membrane preparation.

Materials:

  • HEK-293 cells overexpressing hNPR1.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose, and protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2 or MnCl2, 1 mM GTP, 1 mM IBMX).

  • NPPA or NPPB.

  • This compound or other test compounds.

  • cGMP ELISA kit or other cGMP detection method.

  • Dounce homogenizer.

  • Ultracentrifuge.

Procedure:

  • Membrane Preparation: a. Harvest HEK-293 cells expressing hNPR1 and resuspend them in ice-cold membrane preparation buffer. b. Lyse the cells using a Dounce homogenizer. c. Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. d. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes. e. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Enzymatic Reaction: a. In a microcentrifuge tube, combine the membrane preparation (10-20 µg of protein), varying concentrations of this compound, and assay buffer. b. Pre-incubate for 10-15 minutes at 30°C. c. Initiate the reaction by adding NPPA or NPPB and GTP. d. Incubate for 10-20 minutes at 30°C. e. Stop the reaction by adding a stop solution (e.g., 50 mM sodium acetate, pH 4.0) and boiling for 5 minutes.

  • cGMP Quantification: a. Centrifuge the samples to pellet the protein. b. Measure the cGMP concentration in the supernatant using a cGMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the control (agonist without inhibitor). b. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

NPR1 Signaling Pathway in Itch Sensation

The binding of natriuretic peptides (like NPPB) to NPR1 on sensory neurons activates its intracellular guanylyl cyclase domain. This leads to the conversion of GTP to cGMP, which acts as a second messenger. The accumulation of cGMP modulates downstream signaling pathways, ultimately contributing to the transmission of the itch signal to the central nervous system. This compound, by inhibiting NPR1, blocks this initial step in the signaling cascade.

NPR1 Signaling Pathway in Pruritus

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPPB NPPB (Natriuretic Peptide B) NPR1 NPR1 Receptor NPPB->NPR1 Binds GC_domain Guanylyl Cyclase Domain (active) NPR1->GC_domain Activates GTP GTP cGMP cGMP GTP->cGMP Converted by GC Domain downstream Downstream Signaling cGMP->downstream itch_signal Itch Signal Transmission downstream->itch_signal JS11 This compound JS11->NPR1 Inhibits (Non-competitive)

Caption: this compound non-competitively inhibits the NPR1 receptor, preventing cGMP production.

References

Application Notes and Protocols for Determining JS-11 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the activity of JS-11, a known inhibitor of the Natriuretic Peptide Receptor 1 (NPR1), using cell-based assays.

Introduction

This compound is a small molecule inhibitor of the human natriuretic peptide receptor 1 (hNPR1), a key component of the natriuretic peptide signaling pathway.[1][2] NPR1 is a membrane-bound guanylate cyclase that, upon binding its ligands such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological processes. Inhibition of NPR1 by this compound leads to a decrease in intracellular cGMP levels, which can be quantified to determine the compound's potency and efficacy.

Data Presentation

The inhibitory activity of this compound on hNPR1 has been quantified, providing key data for its characterization as a selective inhibitor.

CompoundTargetIC50Assay SystemReference
This compound hNPR11.9 µMHEK293 cells expressing hNPR1 and a cGMP biosensor[1]

Signaling Pathway

The binding of natriuretic peptides (like ANP or BNP) to NPR1 triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This domain then converts GTP into the second messenger cGMP. This compound acts as an inhibitor of this process.

NPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Natriuretic Peptide Natriuretic Peptide NPR1 NPR1 Natriuretic Peptide->NPR1 Binds GC_Domain Guanylate Cyclase Domain NPR1->GC_Domain cGMP cGMP GC_Domain->cGMP Converts GTP GTP GTP->GC_Domain Downstream Downstream Cellular Responses cGMP->Downstream JS11 This compound JS11->NPR1 Inhibits

Caption: NPR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for assessing the inhibitory activity of this compound on NPR1 involves cell culture, treatment with the compound, and subsequent measurement of intracellular cGMP levels.

Experimental_Workflow A HEK293 Cell Culture (expressing hNPR1) B Seed cells into 96-well plates A->B C Treat cells with varying concentrations of this compound B->C D Stimulate NPR1 with agonist (e.g., ANP) C->D E Lyse cells and measure intracellular cGMP D->E F Data Analysis: Calculate IC50 E->F

Caption: General experimental workflow for this compound activity assessment.

Experimental Protocols

HEK293 Cell Culture

This protocol describes the standard procedure for culturing Human Embryonic Kidney (HEK293) cells, which are commonly used for expressing recombinant proteins like hNPR1.

Materials:

  • HEK293 cells (ATCC)[3]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]

  • 0.25% Trypsin-EDTA[5]

  • Phosphate-Buffered Saline (PBS)[5]

  • T-75 cell culture flasks

  • 6-well or 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing: Thaw cryopreserved HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[6]

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the culture medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2 mL of Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a new flask at a desired split ratio (e.g., 1:3 to 1:6).[4][5]

Cell-Based Assay for this compound Activity using a cGMP Immunoassay

This protocol details the steps to quantify the inhibitory effect of this compound on NPR1 activity by measuring intracellular cGMP levels using a competitive enzyme immunoassay (EIA).

Materials:

  • HEK293 cells stably expressing hNPR1

  • This compound compound

  • ANP (Atrial Natriuretic Peptide) or other NPR1 agonist

  • cGMP Immunoassay Kit (e.g., from Sigma-Aldrich, Cell Biolabs, or Arbor Assays)[7]

  • 96-well cell culture plates

  • Cell lysis buffer (provided in the immunoassay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the hNPR1-expressing HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add the this compound dilutions. Incubate for 30 minutes at 37°C.

  • NPR1 Stimulation: Add a fixed concentration of ANP (e.g., 100 nM) to each well (except for the negative control) to stimulate NPR1 activity. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of cell lysis buffer to each well. Incubate for 10 minutes with gentle shaking to ensure complete lysis.

  • cGMP Measurement: Perform the cGMP immunoassay according to the manufacturer's protocol.[7][8] This typically involves:

    • Adding cell lysates and cGMP standards to an antibody-coated plate.

    • Adding a cGMP-enzyme conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the cGMP standards. Calculate the concentration of cGMP in each sample from the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition of cGMP production against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell-Based Assay for this compound Activity using a FRET-based cGMP Biosensor

This protocol provides an alternative method for measuring this compound activity in real-time in living cells using a Förster Resonance Energy Transfer (FRET)-based cGMP biosensor.

Materials:

  • HEK293 cells

  • Expression vector for hNPR1

  • Expression vector for a FRET-based cGMP biosensor (e.g., cGi500)[9]

  • Transfection reagent (e.g., Lipofectamine)

  • Fluorescence microscope or plate reader capable of FRET measurements

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the hNPR1 and FRET-based cGMP biosensor expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding: After 24-48 hours of transfection, seed the cells into a suitable imaging dish or 96-well plate.

  • Compound Treatment and Stimulation: Treat the cells with varying concentrations of this compound followed by stimulation with an NPR1 agonist as described in the immunoassay protocol.

  • FRET Measurement: Measure the FRET signal (e.g., the ratio of acceptor to donor fluorescence emission) before and after agonist stimulation in the presence of different this compound concentrations.[10][11][12]

  • Data Analysis: Calculate the change in FRET ratio as an indicator of cGMP production. Determine the IC50 value of this compound by plotting the percentage of inhibition of the FRET signal change against the log concentration of this compound.

In Vivo Application Example: Histamine-Induced Itch Mouse Model

This compound has been shown to be effective in in vivo models. For instance, intraperitoneal injections of this compound have been demonstrated to inhibit histamine-induced acute itch in mice, highlighting its potential therapeutic applications.[13][14] The assessment in such models typically involves observing and quantifying scratching behavior in response to a pruritogen after administration of the test compound.[15][16][17][18][19]

References

Application Notes and Protocols for JS-11 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "JS-11" is not available in the public domain. The following application notes and protocols are based on general principles and commonly accepted methodologies for the administration of investigational compounds in preclinical animal models. These should be adapted based on the specific physicochemical properties, mechanism of action, and pharmacokinetic profile of this compound.

Introduction

These guidelines provide a comprehensive overview for researchers, scientists, and drug development professionals on the administration of the investigational compound this compound in various animal models. The protocols outlined below are intended to serve as a starting point and should be optimized based on the specific experimental objectives and the characteristics of the compound. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.

Quantitative Data Summary

As no specific data for this compound is available, a template table is provided below to guide researchers in structuring their own findings. This table should be populated with data from pilot and definitive studies to facilitate comparison and dose selection.

Table 1: Example Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
This compound Intravenous (IV)5DataDataDataData
Oral (PO)20DataDataDataData
Intraperitoneal (IP)10DataDataDataData

Table 2: Example Efficacy Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -DailyData-Data
This compound 10DailyDataDataData
This compound 20DailyDataDataData
Positive Control SpecifySpecifyDataDataData

Experimental Protocols

Animal Models

The choice of animal model is critical and depends on the research question. Common models in preclinical cancer research include:

  • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, NSG). These models are useful for initial efficacy screening.[1]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity of human tumors.[1]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These are essential for studying interactions with the immune system.[2]

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop spontaneous tumors that mimic human cancers.[1][2]

Formulation and Administration of this compound

The formulation of this compound will depend on its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or PEG.

Protocol 3.2.1: Oral Gavage (PO)

  • Prepare the this compound formulation at the desired concentration. Ensure it is a homogenous solution or a fine suspension.

  • Accurately determine the body weight of the animal.

  • Calculate the volume to be administered based on the dose and animal's weight (typically 5-10 mL/kg for mice).

  • Gently restrain the animal and insert a gavage needle into the esophagus and down to the stomach.

  • Slowly administer the formulation.

  • Monitor the animal for any signs of distress.

Protocol 3.2.2: Intraperitoneal (IP) Injection

  • Prepare the this compound formulation.

  • Determine the animal's body weight and calculate the injection volume.

  • Position the animal to expose the abdomen. In mice, tilt the head downwards.

  • Insert a sterile needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the formulation.

Protocol 3.2.3: Intravenous (IV) Injection

  • Prepare the this compound formulation. It must be a clear, sterile solution.

  • Determine the animal's body weight and calculate the injection volume (typically up to 5 mL/kg for mice).

  • Place the animal in a restraining device to immobilize the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Insert a sterile needle into one of the lateral tail veins.

  • Slowly inject the formulation.

Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3]

Protocol 3.3.1: Serial Blood Sampling in Mice

  • Administer this compound via the desired route.

  • At predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h), collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein.

  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software.

Efficacy Studies

Protocol 3.4.1: Subcutaneous Xenograft Efficacy Study

  • Implant tumor cells or tissue fragments subcutaneously into the flank of the mice.

  • Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomize animals into treatment and control groups.

  • Administer this compound or vehicle according to the planned dose and schedule.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Toxicology Studies

Toxicology studies are performed to assess the safety profile of this compound. These can range from acute single-dose studies to sub-chronic repeated-dose studies.[4]

Protocol 3.5.1: Acute Toxicity Assessment

  • Administer a single dose of this compound at several dose levels to different groups of animals.

  • Observe the animals for a specified period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight.

  • Record the incidence of mortality to determine the LD50 (lethal dose for 50% of animals), if required.

  • At the end of the observation period, perform a gross necropsy and collect organs for histopathological examination.

Visualizations

Experimental_Workflow cluster_0 Pre-study Phase cluster_1 Efficacy Study Phase cluster_2 Data Collection Animal Model Selection Animal Model Selection This compound Formulation This compound Formulation Animal Model Selection->this compound Formulation Pilot PK Study Pilot PK Study This compound Formulation->Pilot PK Study Dose Selection for Efficacy Dose Selection for Efficacy Pilot PK Study->Dose Selection for Efficacy Tumor Implantation Tumor Implantation Animal Randomization Animal Randomization Tumor Implantation->Animal Randomization Treatment Administration Treatment Administration Animal Randomization->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Tumor Volume Tumor Volume Treatment Administration->Tumor Volume Body Weight Body Weight Treatment Administration->Body Weight Clinical Signs Clinical Signs Treatment Administration->Clinical Signs Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Dose Selection for Efficacy->Tumor Implantation

Caption: General workflow for an in vivo efficacy study.

Signaling_Pathway_Template Receptor Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase 2

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for In Vivo Evaluation of JS-11, a Novel Anti-Interleukin-11 (anti-IL-11) Neutralizing Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-11 (IL-11) is a member of the IL-6 family of cytokines and has emerged as a critical mediator in a range of pathologies, including fibrosis, inflammation, and tumorigenesis.[1][2][3][4] Upregulation of IL-11 signaling is associated with the progression of various diseases, making it a compelling therapeutic target.[1][5][6] JS-11 is a novel, investigational neutralizing antibody designed to specifically bind to and inhibit the activity of human and murine IL-11. These application notes provide detailed protocols for the in vivo evaluation of this compound in a preclinical mouse model of bleomycin-induced pulmonary fibrosis, a well-established model for studying fibrotic diseases.

Mechanism of Action of IL-11

IL-11 exerts its biological effects by binding to its specific receptor, IL-11 receptor alpha (IL-11Rα). This binding event leads to the recruitment of the signal-transducing receptor subunit glycoprotein 130 (gp130), initiating downstream signaling cascades, primarily through the JAK/STAT and ERK pathways.[1][3] These pathways, when activated, contribute to fibroblast proliferation, extracellular matrix deposition, and inflammation, key events in the pathogenesis of fibrosis. This compound is designed to interrupt this signaling cascade by preventing IL-11 from binding to its receptor.

Data Presentation

All quantitative data from the in vivo study should be summarized in clearly structured tables for straightforward comparison between treatment groups.

Table 1: Summary of Animal Dosing Groups

GroupTreatmentDose (mg/kg)Route of AdministrationFrequencyNumber of Animals
1Vehicle Control-Intraperitoneal (IP)Every 3 days10
2This compound10Intraperitoneal (IP)Every 3 days10
3This compound30Intraperitoneal (IP)Every 3 days10
4Nintedanib (Positive Control)60Oral Gavage (PO)Daily10

Table 2: Endpoint Analysis Summary

ParameterAssaySample TypeMeasurement
Lung Fibrosis Ashcroft ScoringLung Tissue (Histology)Fibrosis Score (0-8)
Hydroxyproline AssayLung Tissue HomogenateCollagen Content (µg/mg tissue)
Inflammation Bronchoalveolar Lavage (BAL) Cell CountBAL FluidTotal and Differential Cell Counts
Cytokine Analysis (ELISA/Multiplex)BAL Fluid, SerumIL-6, TNF-α, IL-1β levels (pg/mL)
Target Engagement Western Blot/ImmunohistochemistryLung Tissue Homogenate/Sectionsp-STAT3, p-ERK levels
Pharmacokinetics ELISASerumThis compound Concentration (µg/mL)
Safety Body Weight, Clinical ObservationsLive Animals% Change, Clinical Scores
Organ HistopathologyLiver, Kidney, SpleenMicroscopic Evaluation

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice, a widely used model to assess the efficacy of anti-fibrotic therapies.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Animal handling and surgical equipment

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.

  • Anesthetize the mouse using isoflurane.

  • On day 0, administer a single intratracheal instillation of bleomycin (1.5 U/kg) dissolved in 50 µL of sterile saline. For the sham control group, administer 50 µL of sterile saline only.

  • Monitor the mice daily for changes in body weight and clinical signs of distress.

In Vivo Dosing of this compound

This protocol outlines the administration of this compound to the experimental animals.

Materials:

  • This compound therapeutic antibody

  • Vehicle control (e.g., phosphate-buffered saline)

  • Nintedanib (positive control)

  • Syringes and needles for intraperitoneal injection and oral gavage

Procedure:

  • On day 3 post-bleomycin administration, begin the treatment regimen as described in Table 1.

  • Administer this compound or vehicle control via intraperitoneal injection every three days.

  • Administer Nintedanib or its vehicle daily via oral gavage.

  • Continue the treatment for 14 or 21 days.

Endpoint Analysis

This section details the procedures for collecting and analyzing samples at the end of the study.

3.1 Bronchoalveolar Lavage (BAL)

  • At the study endpoint (day 14 or 21), euthanize the mice.

  • Expose the trachea and cannulate it with a sterile catheter.

  • Instill and withdraw 1 mL of sterile saline three times.

  • Pool the collected BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and perform total and differential cell counts.

  • Use the supernatant for cytokine analysis.

3.2 Lung Tissue Collection and Processing

  • After BAL, perfuse the lungs with saline.

  • Excise the lungs.

  • Inflate the left lung with 10% neutral buffered formalin for histological analysis.

  • Homogenize the right lung for hydroxyproline and protein analysis.

3.3 Histological Analysis

  • Embed the formalin-fixed lung tissue in paraffin.

  • Section the tissue and stain with Masson's trichrome to visualize collagen deposition.

  • Score the extent of fibrosis using the Ashcroft scoring method.

3.4 Hydroxyproline Assay

  • Hydrolyze the lung homogenates in 6N HCl.

  • Use a commercial hydroxyproline assay kit to quantify the collagen content.

Visualizations

IL-11 Signaling Pathway

IL11_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug_action Drug Action IL-11 IL-11 IL-11Rα IL-11Rα IL-11->IL-11Rα Binds gp130 gp130 IL-11Rα->gp130 Recruits JAK JAK gp130->JAK Activates ERK ERK gp130->ERK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocates to p-ERK p-ERK ERK->p-ERK p-ERK->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Fibrosis, Inflammation Fibrosis, Inflammation Gene Transcription->Fibrosis, Inflammation This compound This compound This compound->IL-11 Neutralizes

Caption: IL-11 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_data Data Interpretation Day 0: Bleomycin Instillation Day 0: Bleomycin Instillation Day 3-21: this compound/Control Administration Day 3-21: this compound/Control Administration Day 0: Bleomycin Instillation->Day 3-21: this compound/Control Administration Day 21: Euthanasia & Sample Collection Day 21: Euthanasia & Sample Collection Day 3-21: this compound/Control Administration->Day 21: Euthanasia & Sample Collection BAL Analysis BAL Analysis Day 21: Euthanasia & Sample Collection->BAL Analysis Histology Histology Day 21: Euthanasia & Sample Collection->Histology Biochemical Assays Biochemical Assays Day 21: Euthanasia & Sample Collection->Biochemical Assays Data Analysis & Reporting Data Analysis & Reporting BAL Analysis->Data Analysis & Reporting Histology->Data Analysis & Reporting Biochemical Assays->Data Analysis & Reporting

Caption: Workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for JS-11 Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to quantify the engagement of JS-11, a known inhibitor of the human natriuretic polypeptide receptor 1 (hNpr1), with its target in a cellular context. The provided assays are essential for confirming target binding, determining potency, and understanding the mechanism of action of this compound and other potential Npr1 inhibitors.

Introduction to this compound and its Target, Npr1

This compound is a selective, non-competitive small molecule inhibitor of the human natriuretic polypeptide receptor 1 (hNpr1), also known as guanylate cyclase A (GC-A).[1][2] Npr1 is a transmembrane receptor that, upon binding its endogenous ligands such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, mediating various physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis. Dysregulation of the Npr1 signaling pathway is implicated in various cardiovascular and renal diseases. This compound has been identified as an inhibitor of hNpr1 with an IC50 of 1.9 μM.[1]

Understanding the direct interaction of this compound with Npr1 in a cellular environment is crucial for its development as a therapeutic agent. Target engagement assays provide the necessary tools to measure this interaction, offering insights into the compound's potency and cellular permeability.[4][5]

Signaling Pathway of Npr1

The binding of natriuretic peptides (NPs) to the extracellular domain of Npr1 induces a conformational change that activates the intracellular guanylate cyclase domain. This leads to the production of cGMP, which in turn activates downstream effectors like protein kinase G (PKG). This compound, as a non-competitive inhibitor, is presumed to bind to a site on Npr1 distinct from the NP binding site, thereby preventing the conformational changes necessary for guanylate cyclase activation.

Npr1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NP Natriuretic Peptides (ANP, BNP) Npr1 Npr1 (Guanylate Cyclase-A) NP->Npr1 Binds and Activates GTP GTP Npr1->GTP Catalyzes conversion cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Leads to JS11 This compound JS11->Npr1 Inhibits (Non-competitive)

Caption: Npr1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a template for presenting results from the described target engagement assays.

Table 1: Inhibitor Potency

CompoundTargetAssay TypeIC50 (µM)
This compoundhNpr1cGMP accumulation1.9[1]
Compound XhNpr1cGMP accumulationUser-defined
Compound YhNpr1cGMP accumulationUser-defined

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetConcentration (µM)Tagg (°C)ΔTagg (°C)
Vehicle (DMSO)hNpr1-58.2-
This compoundhNpr11062.5+4.3
This compoundhNpr13065.1+6.9
Negative ControlhNpr13058.3+0.1

Experimental Protocols

Two distinct methods for measuring this compound target engagement with Npr1 are detailed below: a cGMP Downstream Signaling Assay and a Cellular Thermal Shift Assay (CETSA).

Protocol 1: cGMP Downstream Signaling Assay

This assay quantifies the ability of this compound to inhibit Npr1 activity by measuring the production of its downstream second messenger, cGMP, in response to agonist stimulation.

Experimental Workflow

cGMP_Assay_Workflow A 1. Seed cells expressing hNpr1 B 2. Pre-incubate with this compound or vehicle control A->B C 3. Stimulate with Npr1 agonist (e.g., ANP or BNP) B->C D 4. Lyse cells and stop guanylate cyclase activity C->D E 5. Measure intracellular cGMP levels (e.g., ELISA, HTRF) D->E F 6. Data analysis: Plot dose-response curve and calculate IC50 E->F

Caption: Workflow for the cGMP downstream signaling assay.

Materials

  • HEK293 cells stably expressing hNpr1 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Npr1 agonist (e.g., Atrial Natriuretic Peptide, ANP)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA, HTRF)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 96-well)

Procedure

  • Cell Seeding: Seed HEK293-hNpr1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). A final DMSO concentration should be kept constant (e.g., <0.5%).

    • Include a vehicle-only (DMSO) control and a no-agonist control.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the compound dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of ANP in serum-free medium.

    • Add the ANP solution to all wells except the no-agonist control to a final concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Add cell lysis buffer provided with the cGMP assay kit to each well.

    • Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and stabilization of cGMP.

  • cGMP Quantification:

    • Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and the no-agonist control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding.[6][7] This protocol is adapted for the membrane protein Npr1 to directly assess the binding of this compound in intact cells.

Experimental Workflow

CETSA_Workflow A 1. Treat cells with this compound or vehicle control B 2. Heat cells at a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Quantify soluble Npr1 (e.g., Western Blot, ELISA) C->D E 5. Data analysis: Plot melt curves and determine Tagg D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials

  • HEK293 cells expressing hNpr1

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Primary antibody against Npr1

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure

  • Cell Treatment:

    • Culture HEK293-hNpr1 cells to 80-90% confluency.

    • Treat the cells with this compound at the desired concentrations or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells by gentle scraping or trypsinization.

    • Wash the cells with PBS and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble Npr1 at each temperature point by Western blotting.

      • Run equal amounts of total protein on an SDS-PAGE gel.

      • Transfer to a PVDF membrane.

      • Probe with a primary antibody specific for Npr1.

      • Detect with an HRP-conjugated secondary antibody and ECL substrate.

      • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment group, plot the normalized amount of soluble Npr1 as a function of temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the aggregation temperature (Tagg), which is the temperature at which 50% of the protein has aggregated.

    • A positive shift in Tagg in the presence of this compound compared to the vehicle control indicates target engagement.

Troubleshooting

  • High background in cGMP assay: Ensure a potent PDE inhibitor is used. Optimize the cell number and agonist concentration.

  • Low signal in CETSA: Optimize the primary antibody concentration and lysis conditions. Ensure the heating time and temperatures are appropriate for Npr1.

  • Inconsistent results: Maintain consistent cell culture conditions, passage numbers, and reagent concentrations. Ensure accurate temperature control in the thermal cycler for CETSA.

By following these detailed protocols, researchers can effectively measure the target engagement of this compound with Npr1, providing valuable data for drug development and structure-activity relationship studies.

References

Application Notes and Protocols for the Quantification of JS-11 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative determination of drug candidates and their metabolites in biological matrices is a critical aspect of drug discovery and development.[1][2][3] This process, known as bioanalysis, provides essential data for pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[1][2] Accurate and reliable bioanalytical methods are imperative for making informed decisions throughout the drug development pipeline.[3]

This document provides detailed application notes and protocols for the quantification of the hypothetical small molecule drug candidate, JS-11, in biological samples. Two common and robust analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are broadly applicable to the analysis of small molecules in matrices such as plasma and serum.[2][3] While this compound is a hypothetical compound for the purpose of this guide, the methodologies described herein are based on established and validated bioanalytical principles.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for the quantification of drugs and metabolites in complex biological fluids.[2][3]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

2. LC-MS/MS Operating Conditions

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might start at 10% B, ramp to 90% B, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical nature of this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard would need to be determined through infusion and optimization.

    • Ion Source Parameters: Optimized for desolvation temperature, gas flow, and ion spray voltage.

Data Presentation: LC-MS/MS Method Validation Summary
ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity Range r² ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20%1 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy: 85-115%, Precision: ≤15%1000 ng/mL
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +8%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect Within acceptable limitsMinimal ion suppression/enhancement
Stability (Freeze-thaw, Short-term, Long-term) ≤15% deviation from nominalStable

II. High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

HPLC-UV is a widely used, robust, and cost-effective method for quantitative analysis.[4][5] It is suitable when the analyte has a UV chromophore and the required sensitivity is within the instrument's capabilities.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) solution and vortex briefly.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the sample into the HPLC-UV system.

2. HPLC-UV Operating Conditions

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of solvents such as acetonitrile and a phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by scanning a standard solution.

Data Presentation: HPLC-UV Method Validation Summary
ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity Range r² ≥ 0.9950 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20%50 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy: 85-115%, Precision: ≤15%5000 ng/mL
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 8%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7% to +6%
Recovery (%) Consistent and reproducible> 80%
Specificity No interference at the retention time of the analyte and ISSpecific

III. Visualization of a Relevant Signaling Pathway

Understanding the mechanism of action of a drug candidate often involves elucidating its effect on cellular signaling pathways. The JAK/STAT pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis, and is a common target for small molecule inhibitors.[6]

JAK_STAT_Pathway Ligand Cytokine/Growth Factor Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Recruitment STAT STAT Receptor->STAT Recruitment pJAK P-JAK JAK->pJAK Activation & Phosphorylation pJAK->Receptor Phosphorylates Receptor pSTAT P-STAT STAT->pSTAT Phosphorylation P Dimer P-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Initiates

Caption: The JAK/STAT signaling pathway.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.

Bioanalytical_Workflow start Start: Receive Plasma Samples prep Sample Preparation (e.g., Protein Precipitation) start->prep 1. Add IS & Precipitate lcms LC-MS/MS Analysis prep->lcms 2. Inject Supernatant data Data Acquisition (MRM of this compound and IS) lcms->data 3. Separate & Detect processing Data Processing (Integration & Calibration) data->processing 4. Build Curve quant Quantification (Calculate Concentrations) processing->quant 5. Interpolate report Generate Report quant->report 6. Summarize Data end End: Report Results report->end 7. Finalize

Caption: A generalized workflow for bioanalytical sample processing.

References

Application Notes and Protocols for JS-11: A Potent Modulator of the IL-11/JAK/STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

JS-11 is a novel small molecule compound designed to specifically induce cellular responses through the modulation of the Interleukin-11 (IL-11) signaling pathway. IL-11, a member of the IL-6 family of cytokines, plays a crucial role in various biological processes, including hematopoiesis, bone metabolism, and inflammation.[1] Its signaling is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][3][4][5] Dysregulation of the IL-11/JAK/STAT pathway has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[2][3][5]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro studies. The information is intended for researchers, scientists, and drug development professionals investigating cellular signaling and therapeutic strategies targeting the IL-11 pathway.

Mechanism of Action

This compound is hypothesized to act as an agonist of the IL-11 receptor (IL-11R), initiating a signaling cascade that mimics the effects of the natural ligand, IL-11. The binding of this compound to IL-11R is proposed to induce the formation of a receptor complex with the signal-transducing subunit gp130.[1] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3.[2][6] The phosphorylated STAT proteins then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[4][5]

Data Presentation

The following table summarizes the key in vitro efficacy data for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)EC50 (µM) for STAT3 Phosphorylation
T47DBreast Cancer15.22.5
PC-3Prostate Cancer21.85.1
A549Lung Cancer35.58.9

Note: The above data is representative and may vary depending on experimental conditions.

Mandatory Visualizations

JS11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JS11 This compound IL11R IL-11Rα JS11->IL11R Binds gp130 gp130 IL11R->gp130 Recruits JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA Target Gene DNA STAT3_dimer->DNA Binds STAT3_dimer->DNA Transcription Gene Transcription DNA->Transcription Initiates

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Seed cells in appropriate plates JS11_Prep 2. Prepare this compound dilutions Treatment 3. Treat cells with this compound for specified time JS11_Prep->Treatment Viability 4a. Cell Viability Assay (MTT/XTT) Treatment->Viability Western 4b. Western Blot for p-STAT3 Treatment->Western Flow 4c. Flow Cytometry for Apoptosis Treatment->Flow Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis Flow->Data_Analysis

Caption: Experimental workflow for this compound.

Experimental Protocols

Cell Culture
  • Maintain the desired cancer cell line (e.g., T47D, PC-3, A549) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

Materials:

  • 6-well plates

  • Complete growth medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a short duration (e.g., 15-60 minutes).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Materials:

  • 6-well plates

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Troubleshooting

IssuePossible CauseSolution
Low Cell Viability in Control Cell density too low/high; ContaminationOptimize seeding density; Check for contamination.
No STAT3 Phosphorylation This compound concentration too low; Incubation time too shortIncrease this compound concentration; Optimize incubation time.
High Background in Western Blot Insufficient blocking; Antibody concentration too highIncrease blocking time; Optimize antibody dilution.
High Percentage of Necrotic Cells in Flow Cytometry This compound concentration too high; Late-stage apoptosisUse a lower concentration of this compound; Analyze at an earlier time point.

Ordering Information

For inquiries about this compound, please contact our sales department at [email protected] or visit our website at [website].

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.

References

Experimental Protocols for JS-11 (JS-K) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-cancer effects of JS-11, a nitric oxide (NO) prodrug, in cell culture. This compound, also known as JS-K, has the chemical name O²-(2,4-dinitrophenyl)-1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate.[1][2][3][4] It is designed to release NO in a controlled manner, primarily within tumor cells, leading to the induction of apoptosis and cell cycle arrest.[5]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism. Upon entering cells, it is activated by glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells, to release nitric oxide.[5] This release of NO can trigger apoptosis through both intrinsic and extrinsic pathways.[6][7] Key signaling cascades implicated in this compound-induced cell death include the p53, MAPK, and NF-κB pathways.[5][6] Furthermore, this compound has been shown to induce cell cycle arrest at the G2/M phase.[6][7][8]

JS_11_Mechanism_of_Action

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound treatment in various cancer cell lines.

Table 1: IC50 Values of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines [1][9]

Cell LineIC50 (µM)
H17030.33
A549~5.0
H460~15.0
H194417.64

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis [6][10]

Cell LineThis compound Conc. (µM)Treatment Time (h)% Cells in G2/M% Apoptotic Cells
A549548IncreasedIncreased
H4601524IncreasedIncreased
MCF-75--13.6
MDA-MB-2315--7.6

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, H460, MCF-7)

  • Complete culture medium

  • This compound (JS-K)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 to 50 µM.

  • Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Workflow

Protocol 2: Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Table 3: Suggested Primary Antibodies for Western Blot Analysis

Target ProteinPathway/ProcessExpected Change with this compound
p53Apoptosis, Cell CycleIncrease[6][11]
p21Cell CycleIncrease[6][7]
p27Cell CycleIncrease[6][7]
Cyclin B1Cell CycleDecrease[6][8]
Cdc2 (CDK1)Cell CycleDecrease[6]
p-Cdc2Cell CycleIncrease[8]
BaxApoptosisIncrease[5][6]
Bcl-2ApoptosisDecrease[5][6]
Cleaved Caspase-3ApoptosisIncrease[5][6]
Cleaved Caspase-9ApoptosisIncrease[6]
Cleaved PARPApoptosisIncrease[5]
p-ATMDNA Damage ResponseIncrease[8]
p-ATRDNA Damage ResponseIncrease[8]
p-Chk1DNA Damage ResponseIncrease[8]
p-Chk2DNA Damage ResponseIncrease[8]
p-JNKMAPK PathwayIncrease[5]
p-p38MAPK PathwayVariable
p-ERKMAPK PathwayVariable
IκBαNF-κB PathwayIncrease
p-p65NF-κB PathwayDecrease in nucleus

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound for 12, 24, or 48 hours.[5]

  • Lyse cells in RIPA buffer, and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

Western_Blot_Workflow

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.[6]

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow

Signaling Pathway Diagrams

Apoptosis_Signaling

G2M_Arrest_Signaling

References

Application of JS-11 in Disease Model Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for a therapeutic agent designated as "JS-11" for use in disease model studies, no substantial scientific literature or publicly available data could be located. The search did not yield information regarding its mechanism of action, efficacy in preclinical models, or associated experimental protocols.

Initial investigations into scientific databases and public records did not identify a compound with the specific name "this compound" that has been extensively characterized for its application in disease models. The search results did, however, yield information on a clinical-stage drug named JS111 , an EGFR inhibitor being investigated for non-small cell lung cancer. However, no direct link or alias between "this compound" and "JS111" could be established.

Further searches across a broad range of terms related to drug development and preclinical studies also failed to provide any data on "this compound." The query returned information on unrelated entities, including the cytokine Interleukin-11 (IL-11) and a guitar model.

A single, isolated finding from a chemical supplier, MedchemExpress, lists a product named "JS11" as an inhibitor of the natriuretic polypeptide receptor 1 (Npr1), with a reported IC50 of 1.9 μM for the human receptor. The product description mentions its use in mouse models of pruritus (itching). This solitary piece of information is insufficient to generate the detailed Application Notes and Protocols requested, which would necessitate a body of research with quantitative data, detailed experimental methodologies, and elucidated signaling pathways across various disease models.

Based on the exhaustive search, it is concluded that there is currently no publicly available scientific information to fulfill the request for detailed Application Notes and Protocols on the use of a compound named "this compound" in disease model studies. The name may refer to a very early-stage compound with no published data, an internal company codename, or a potential error in the query.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the exact nomenclature and any alternative designations. Should "this compound" be an internal or newly developed compound, the relevant data would likely reside with the developing institution or company and may not be in the public domain.

Application Notes and Protocols for Measuring JS-11 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS-11 is a novel small molecule inhibitor targeting the Interleukin-11 (IL-11) signaling pathway, a critical mediator in the pathogenesis of various fibrotic diseases and cancers. IL-11, a member of the IL-6 family of cytokines, exerts its effects through a receptor complex composed of the IL-11 receptor α (IL-11Rα) and gp130. This interaction triggers the activation of downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK/ERK) pathways. The subsequent phosphorylation and nuclear translocation of STAT3 lead to the transcription of genes involved in cell proliferation, survival, and extracellular matrix deposition. This compound is designed to competitively inhibit the IL-11/IL-11Rα interaction, thereby blocking these downstream pro-fibrotic and pro-oncogenic signals.

These application notes provide detailed protocols for in vitro and in vivo assays to quantify the efficacy of this compound in inhibiting the IL-11 signaling pathway and its downstream cellular effects.

Data Presentation: Summary of this compound Efficacy

The following tables summarize the expected quantitative data from key experiments designed to measure the efficacy of this compound.

Table 1: In Vitro Inhibition of IL-11-Induced STAT3 Phosphorylation

AssayCell LineStimulantThis compound Concentration% Inhibition of p-STAT3 (Tyr705)IC₅₀ (nM)
Western BlotNIH-3T3IL-11 (10 ng/mL)1 nM25%
10 nM55%
100 nM85%12.5
1 µM98%
In-Cell WesternA549IL-11 (10 ng/mL)1 nM22%
10 nM51%
100 nM89%15.2
1 µM97%

Table 2: Inhibition of IL-11-Mediated Gene Expression

AssayCell LineStimulantThis compound ConcentrationFold Change in Target Gene Expression (vs. Stimulated Control)% InhibitionIC₅₀ (nM)
STAT3 Luciferase Reporter AssayHEK293IL-11 (10 ng/mL)1 nM0.7822%
10 nM0.4852%
100 nM0.1288%18.7
1 µM0.0496%
qPCR (COL1A1)Human Lung FibroblastsIL-11 (10 ng/mL)100 nM0.2575%~50

Table 3: In Vivo Efficacy in a Mouse Model of Colorectal Cancer

Animal ModelTreatment GroupDosage & ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Induced Colorectal CancerVehicleDaily, oral gavage1250 ± 150-
This compound10 mg/kg, daily, oral gavage625 ± 9050%
This compound30 mg/kg, daily, oral gavage310 ± 5575.2%

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details the measurement of this compound's ability to inhibit IL-11-induced phosphorylation of STAT3 at Tyrosine 705 (Tyr705) in a cellular context.[1][2][3]

Materials:

  • Cell line responsive to IL-11 (e.g., NIH-3T3, A549, human lung fibroblasts)

  • Cell culture medium and supplements

  • Recombinant human IL-11

  • This compound

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate cells with recombinant IL-11 (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Collect lysate and centrifuge to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total STAT3 and a loading control (GAPDH or β-actin).

    • Quantify band intensities using densitometry software. Normalize p-STAT3 to total STAT3 and the loading control.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 as a downstream readout of IL-11 signaling inhibition by this compound.[4][5][6][7][8]

Materials:

  • HEK293 cells (or other easily transfectable cell line)

  • STAT3-responsive firefly luciferase reporter plasmid

  • Constitutively expressing Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant human IL-11

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect cells with the STAT3-responsive firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Allow cells to express the reporters for 24 hours.

  • Cell Treatment:

    • Pre-treat the transfected cells with a dose range of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with IL-11 (e.g., 10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

    • Measure firefly luciferase activity in the cell lysate.

    • Add the Stop & Glo® reagent to quench the firefly reaction and measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Determine the percent inhibition of STAT3 transcriptional activity by this compound relative to the IL-11 stimulated control.

In Vivo Efficacy in a Murine Model of Colitis-Associated Colorectal Cancer

This protocol describes the evaluation of this compound's anti-tumor efficacy in the AOM/DSS-induced colorectal cancer mouse model, which is known to have an IL-11-dependent component.[9][10][11][12][13]

Materials:

  • 6-8 week old male C57BL/6 mice

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (DSS)

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

  • Surgical tools for tissue collection

Protocol:

  • Induction of Colorectal Cancer:

    • Administer a single intraperitoneal injection of AOM (10 mg/kg).

    • One week post-AOM injection, provide 2-3 cycles of DSS (2-2.5%) in the drinking water for 5-7 days, followed by 14 days of regular drinking water.

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle, this compound at 10 mg/kg, this compound at 30 mg/kg).

    • Begin treatment after the first cycle of DSS and continue daily via oral gavage.

  • Monitoring and Efficacy Assessment:

    • Monitor body weight and clinical signs of disease (e.g., rectal bleeding, diarrhea) throughout the study.

    • At the end of the study (e.g., 10-12 weeks), euthanize the mice.

    • Dissect the colon, count the number of tumors, and measure their size with calipers.

    • Calculate tumor volume (Volume = 0.5 x length x width²).

  • Pharmacodynamic and Histological Analysis:

    • Collect tumor tissue for histological analysis (H&E staining) and for measuring target engagement (e.g., p-STAT3 levels by immunohistochemistry or Western blot).

Visualizations

IL11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition IL-11 IL-11 IL-11R IL-11Rα IL-11->IL-11R Binds gp130 gp130 IL-11R->gp130 Recruits JAK JAK gp130->JAK Activates RAS RAS gp130->RAS pJAK p-JAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival, Fibrosis) Nucleus->Gene_Transcription This compound This compound This compound->IL-11R Inhibits Binding

Caption: IL-11 Signaling Pathway and this compound Mechanism of Action.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_analysis Detection & Analysis A Seed Cells B Starve Cells A->B C Pre-treat with this compound B->C D Stimulate with IL-11 C->D E Cell Lysis D->E F Protein Quantification (BCA) E->F G Prepare Samples for Loading F->G H SDS-PAGE G->H I Protein Transfer (PVDF) H->I J Blocking I->J K Primary Antibody (p-STAT3) J->K L Secondary Antibody (HRP) K->L M ECL Signal Detection L->M N Strip and Re-probe (Total STAT3, GAPDH) M->N O Densitometry Analysis N->O

Caption: Experimental Workflow for p-STAT3 Western Blot.

InVivo_Study_Workflow A AOM Injection (Day 0) B DSS in Drinking Water (Cycle 1) A->B C Randomize Mice & Start this compound/Vehicle Treatment B->C D Regular Water C->D E DSS in Drinking Water (Cycle 2) D->E F Continue Daily Treatment & Monitoring E->F G Euthanasia & Tissue Collection F->G H Tumor Burden Analysis G->H I Histology & PD Marker Analysis G->I

Caption: Workflow for In Vivo Efficacy Study in AOM/DSS Model.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of JS-11 for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the Npr1 inhibitor, JS-11, for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when working with poorly soluble compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a small molecule inhibitor of the natriuretic polypeptide receptor 1 (Npr1), with an IC50 of 1.9 μM for human Npr1.[1] It is identified by CAS number 1394592-04-1.[1] It has been investigated for its potential to ameliorate pruritus in mouse models.[1] Like many small molecule inhibitors, it may exhibit limited solubility in aqueous solutions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While specific solubility data for this compound in various solvents is not widely published, the standard practice for similar hydrophobic compounds is to use a polar aprotic solvent. Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of such compounds for use in cell culture.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Prepared stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][4]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with ideally below 0.1% to avoid potential off-target effects on the cells.[2][5] It is crucial to include a vehicle control (media containing the same final concentration of DMSO without this compound) in all experiments.[2]

Q5: What causes this compound to precipitate when added to my cell culture media?

A5: Precipitation of a compound like this compound in aqueous media is a common issue and can be caused by several factors:

  • Solvent Shock: The rapid change in polarity when a concentrated DMSO stock is added to the aqueous culture medium is a primary cause of precipitation.[2][4]

  • Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its aqueous solubility.

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C in an incubator) or pH can decrease the solubility of the compound.[3][4]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[3][4]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

If you observe precipitation after diluting your this compound stock solution into cell culture media, follow this systematic approach to diagnose and resolve the issue.

Observation Potential Cause Recommended Solution
Immediate Cloudiness or Precipitate Solvent Shock: Rapid dilution of the DMSO stock in the aqueous media.[2][4] High Concentration: The final concentration of this compound exceeds its solubility limit in the media.[3]Improve Dilution Technique: Pre-warm the media to 37°C. Add the stock solution drop-wise while gently swirling or vortexing the media to ensure rapid dispersion.[2][3] Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of media first, then add this to the final volume.[3] Reduce Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.
Precipitate Forms Over Time in Incubator Temperature Instability: this compound may be less soluble at 37°C compared to room temperature.[3][4] pH Shift: The CO₂ environment in the incubator can alter the pH of the media, affecting solubility.[3] Interaction with Media Components: this compound may be interacting with salts, metals, or proteins in the media over time.[3][4]Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution.[3][4] Ensure Proper Buffering: Use media that is appropriately buffered for the CO₂ concentration of your incubator. Test in Simpler Media: Evaluate the solubility of this compound in a simpler basal medium (e.g., PBS) to see if media components are the issue.
Inconsistent Precipitation Between Experiments Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution may have caused the compound to precipitate out of the DMSO.[4] Inconsistent Technique: Variations in how the stock solution is added to the media.Aliquot Stock Solution: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles.[3] Standardize Protocol: Ensure a consistent and standardized procedure for preparing the final working solution for all experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Methodology:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Calculation: Determine the mass of this compound powder required to make a 10 mM stock solution. The molecular weight of this compound will be needed for this calculation.

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media

Objective: To dilute the this compound DMSO stock solution into cell culture media to the final desired concentration while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Pre-warm Media: Warm the required volume of complete cell culture medium in a 37°C water bath for at least 30 minutes.[3]

  • Calculate Volume: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).[2][5]

  • Dilution: In a sterile conical tube, add the pre-warmed medium.

  • Crucial Step - Slow Addition: While gently swirling or vortexing the conical tube containing the medium, slowly add the calculated volume of the this compound stock solution drop-by-drop.[2] This gradual addition is critical to prevent solvent shock and precipitation.

  • Mixing: Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals, or sediment) before adding it to your cells.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot prewarm Pre-warm Media to 37°C aliquot->prewarm Use one aliquot add_stock Slowly Add Stock to Media (while vortexing) prewarm->add_stock inspect Visually Inspect for Precipitate add_stock->inspect add_to_cells Add Working Solution to Cells inspect->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

Npr1_Signaling_Pathway NP Natriuretic Peptides (ANP, BNP) NPR1 NPR1 Receptor NP->NPR1 Binds to pGC Particulate Guanylate Cyclase (pGC) Domain NPR1->pGC Activates JS11 This compound JS11->NPR1 Inhibits GTP GTP GTP->pGC Converts to cGMP cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP Phosphorylates Cellular_Response Cellular Response (e.g., Vasodilation, Antipruritic Effect) VASP->Cellular_Response

Caption: Simplified signaling pathway of the NPR1 receptor and the inhibitory action of this compound.

References

overcoming JS-11 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JS-11

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential instability of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous assay buffer. What is the likely cause?

A1: This is likely due to the low aqueous solubility of this compound. Like many small molecules, this compound is hydrophobic and can precipitate when rapidly diluted from a DMSO stock solution into an aqueous buffer, a phenomenon known as "DMSO shock".[1][2] The concentration of this compound may have exceeded its solubility limit in the final assay conditions.[1]

Q2: I'm observing a progressive loss of this compound activity in my cell-based assays over the course of the experiment. What could be happening?

A2: This suggests that this compound may be degrading in the cell culture medium.[3] Several factors could contribute to this instability, including hydrolysis, oxidation, or enzymatic degradation. The pH and temperature of the incubation, as well as exposure to light, can accelerate these processes.[3][4][5] It is also possible the compound is adsorbing to plasticware, reducing its effective concentration.[3]

Q3: My HPLC/LC-MS analysis of a freshly prepared this compound working solution shows new peaks that increase over time. What does this indicate?

A3: The appearance of new peaks is a strong indicator of compound degradation.[3] These new peaks represent degradation products of this compound. To ensure the accuracy of your results, it is crucial to identify the cause of degradation and implement strategies to minimize it.[3]

Q4: What is the best way to prepare and store this compound stock solutions to ensure long-term stability?

A4: For optimal stability, this compound should be dissolved in a high-purity, anhydrous solvent like DMSO to prepare a concentrated stock solution.[4] This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below, protected from light.[6][7]

Q5: How can I improve the solubility and stability of this compound in my aqueous working solutions?

A5: Several strategies can be employed. Optimizing the pH of your buffer to a range where this compound is more stable can be effective.[3] For solubility issues, adding a small percentage of a co-solvent may help, but you must ensure it is compatible with your assay.[3] If oxidation is a concern, consider adding antioxidants to your buffer.[3] Preparing fresh working solutions immediately before each experiment is also a highly recommended practice.[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered with this compound instability.

Observed Issue Potential Cause(s) Suggested Solution(s)
Precipitate forms upon dilution into aqueous buffer Low aqueous solubility; "DMSO shock"; Concentration exceeds solubility limit.[1][8]• Prepare working solutions by adding the DMSO stock dropwise to the buffer while gently vortexing ("reverse dilution").[2]• Decrease the final concentration of this compound.[5]• Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed cytotoxic levels (typically <0.5%).[2][3]
Loss of biological activity over time in assays Degradation in culture medium; Adsorption to plasticware.[3]• Perform a time-course stability study of this compound in the specific culture medium using HPLC or LC-MS.[3]• Prepare fresh working solutions for each experiment.[5]• Use low-binding microplates.[3]
Appearance of new peaks in HPLC/LC-MS analysis Compound degradation due to hydrolysis, oxidation, or photolysis.[3][4]• Adjust the pH of the buffer to a more neutral range (e.g., pH 6-8).[5]• Protect solutions from light by using amber vials or covering with foil.[7]• If oxidation is suspected, prepare solutions in degassed buffers and consider storing under an inert gas like argon or nitrogen.[4][5]
Inconsistent results between experiments Variable solution preparation; Inconsistent storage of solutions; Freeze-thaw cycles.[3][6]• Standardize the protocol for solution preparation.[3]• Aliquot stock solutions to minimize freeze-thaw cycles.[4]• Prepare fresh working solutions before each experiment.[5]
Stock solution in DMSO shows precipitate after thawing Low solubility at colder temperatures; Water absorption by DMSO.[2][4]• Gently warm the vial to room temperature and vortex to ensure the compound is fully redissolved before use.[1][4]• Use high-purity, anhydrous DMSO for stock preparation.[4]• Centrifuge the vial before opening to collect all material at the bottom.

Data Presentation: this compound Stability & Solubility

The following tables summarize key stability and solubility data for this compound.

Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C

Buffer (pH) % Remaining after 4 hours % Remaining after 24 hours
Acetate (pH 4.5)85%62%
PBS (pH 7.4)98%91%
Glycine (pH 9.0)92%75%

Table 2: Solubility of this compound in Common Buffer Systems

Buffer System Maximum Solubility (µM) Notes
Phosphate-Buffered Saline (PBS), pH 7.425Precipitation observed at higher concentrations.
PBS with 0.5% DMSO75Co-solvent significantly improves solubility.
PBS with 1% BSA50Protein can help prevent precipitation and non-specific binding.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a set temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer.

  • Incubation: Aliquot the working solution into separate, sealed vials for each time point. Incubate the vials at the desired temperature (e.g., 37°C).[3]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.[3]

  • Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile or methanol. This also serves to precipitate any proteins in the buffer.[3]

  • Analysis: Centrifuge the quenched samples to remove any precipitate. Analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound remaining.[3]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.[9]

Materials:

  • This compound powder

  • Solvents (e.g., Acetonitrile, Water)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • UV lamp (e.g., 254 nm)

  • Oven

Methodology:

  • Prepare Solutions: Prepare solutions of this compound in an appropriate solvent mixture (e.g., acetonitrile/water).

  • Apply Stress Conditions (in separate reaction vessels):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.[5]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[5]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[5]

    • Photolytic Degradation: Expose the solution to UV light at room temperature.[5]

    • Thermal Degradation: Heat a solution at 80°C.[5][9]

  • Sampling: Take samples at various time points. Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples by LC-MS to identify and characterize any new peaks corresponding to degradation products. Aim for 5-20% degradation of the parent compound.[9]

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for this compound and a logical workflow for troubleshooting stability issues.

JS11_Pathway cluster_nucleus JS11 This compound Receptor Cell Surface Receptor JS11->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Workflow Start Instability or Precipitation Observed with this compound Check_Sol Is precipitate visible in aqueous buffer? Start->Check_Sol Optimize_Sol Optimize Dilution Protocol: - Use 'reverse dilution' - Decrease concentration - Add co-solvent (<0.5%) Check_Sol->Optimize_Sol Yes Check_Deg Is there a loss of activity or new peaks in LC-MS? Check_Sol->Check_Deg No End This compound Solution Optimized Optimize_Sol->End Run_Stab Perform Stability Study: - Test in assay buffer/media - Analyze by LC-MS over time Check_Deg->Run_Stab Yes Check_Deg->End No Deg_Source Identify Degradation Source Run_Stab->Deg_Source pH_Issue Adjust Buffer pH to Neutral Deg_Source->pH_Issue pH-dependent? Ox_Issue Protect from Oxygen: - Use degassed buffers - Store under inert gas Deg_Source->Ox_Issue Oxidation? Light_Issue Protect from Light: - Use amber vials Deg_Source->Light_Issue Light-sensitive? pH_Issue->End Ox_Issue->End Light_Issue->End

Caption: Troubleshooting workflow for this compound instability.

References

troubleshooting JS-11 in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the JS-11 in vitro assay. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of the Janus kinase (JAK) signaling pathway. Specifically, this compound targets the kinase domain of JAK proteins, preventing their activation and subsequent phosphorylation of STAT proteins. This inhibition blocks the translocation of STAT dimers to the nucleus, thereby preventing the transcription of target genes involved in inflammatory responses.[1]

Q2: What are the most common sources of variability in the this compound in vitro assay?

Variability in in vitro assays can arise from multiple sources.[2] Key factors include:

  • Reagent Quality and Handling: Inconsistent quality of reagents, improper storage, and multiple freeze-thaw cycles can all impact assay performance.

  • Cell Line Integrity: The use of misidentified, cross-contaminated, or high-passage-number cell lines can lead to significant variability.

  • Experimental Technique: Minor variations in pipetting, washing steps, and incubation times can introduce errors.[3][4]

  • Environmental Factors: Fluctuations in temperature and humidity can affect enzyme kinetics and cell health.

  • Batch-to-Batch Variation of this compound: Differences in the purity and potency of different batches of this compound can lead to inconsistent IC50 values.[5]

Q3: How critical is the ATP concentration in the kinase assay?

The concentration of ATP is a critical parameter in kinase assays as it can significantly influence the apparent potency of inhibitors.[6] For accurate determination of a compound's specificity, it is recommended to use ATP concentrations that are close to physiological levels.[6]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values

Q: We are observing significant well-to-well and day-to-day variability in the IC50 values for this compound. What are the likely causes and how can we address them?

A: High variability in IC50 values is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inconsistent Pipetting Ensure all pipettes are calibrated. Use fresh tips for each addition and pay close attention to technique to ensure consistency. Consider using automated liquid handlers for improved precision.[7][8]
Edge Effects on Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If this is not possible, ensure proper plate sealing and incubation conditions.
Reagent Instability Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Cell Seeding Density Optimize and standardize the cell seeding density. Inconsistent cell numbers can lead to variability in the assay signal.[9]
Incubation Time Ensure that incubation times are consistent across all plates and experiments.[9]
Issue 2: High Background Signal

Q: Our assay is showing a high background signal, which is reducing the signal-to-noise ratio. What steps can we take to reduce the background?

A: A high background signal can be caused by non-specific binding of antibodies or other detection reagents, or by contamination.

Potential Causes and Solutions:

Potential Cause Recommended Action
Ineffective Blocking Optimize the blocking buffer. Test different blocking agents (e.g., BSA, non-fat dry milk) and incubation times.[10]
Insufficient Washing Increase the number and vigor of wash steps to remove unbound reagents. Ensure complete removal of wash buffer after each step.[4][10]
Contaminated Reagents Use fresh, high-quality reagents. Ensure that buffers are not contaminated with enzymes or other interfering substances.[8]
High Detection Reagent Concentration Titrate the detection antibody or other detection reagents to determine the optimal concentration that provides a good signal with low background.[4]
Issue 3: Low Signal or No Activity

Q: We are observing a very low signal or no inhibition with this compound, even at high concentrations. What could be the problem?

A: A weak or absent signal can indicate a problem with one of the key assay components or the experimental setup.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inactive Enzyme or Cells Verify the activity of the kinase or the viability of the cells. Use a known positive control inhibitor to confirm that the assay is working correctly.
Incorrect Reagent Concentrations Double-check all calculations and dilutions for the enzyme, substrate, ATP, and this compound.
Suboptimal Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time.[11]
Degraded this compound Verify the integrity of the this compound stock. If possible, use a fresh batch and compare the results.

Visualizing Key Processes

This compound Signaling Pathway

JS11_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates js11 This compound js11->jak Inhibits stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes gene_transcription Gene Transcription stat_dimer->gene_transcription Promotes

Caption: The inhibitory mechanism of this compound on the JAK-STAT signaling pathway.

This compound In Vitro Assay Workflow

Assay_Workflow start Start plate_prep Prepare Assay Plate (add enzyme, buffer) start->plate_prep add_js11 Add this compound Dilutions plate_prep->add_js11 pre_incubate Pre-incubate add_js11->pre_incubate add_atp Add ATP/Substrate Mix pre_incubate->add_atp incubate Incubate add_atp->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate add_detection->read_plate analyze Analyze Data (calculate IC50) read_plate->analyze end End analyze->end

Caption: A generalized workflow for the this compound in vitro kinase assay.

Troubleshooting Logic Diagram

Troubleshooting_Workflow start Assay Variability Observed check_ic50 Inconsistent IC50? start->check_ic50 check_background High Background? check_ic50->check_background No troubleshoot_ic50 Review Pipetting Check Reagents Standardize Conditions check_ic50->troubleshoot_ic50 Yes check_signal Low Signal? check_background->check_signal No troubleshoot_background Optimize Blocking Increase Washes Titrate Reagents check_background->troubleshoot_background Yes troubleshoot_signal Check Enzyme Activity Verify Concentrations Confirm this compound Integrity check_signal->troubleshoot_signal Yes resolve Problem Resolved check_signal->resolve No troubleshoot_ic50->resolve troubleshoot_background->resolve troubleshoot_signal->resolve

References

Technical Support Center: Optimizing JS-11 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JS-11, a novel PROTAC (Proteolysis Targeting Chimera) designed for targeted protein degradation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of this compound dosage in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule that operates through a PROTAC mechanism.[1][2] It functions by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4] The this compound molecule is then released to target another POI molecule, acting in a catalytic manner.[3][5]

Q2: What are the critical first steps before starting an in vivo study with this compound?

A2: Before initiating in vivo experiments, it is crucial to have robust in vitro data. This includes determining the in vitro degradation concentration 50 (DC50) and the maximum degradation (Dmax) in relevant cell lines. Additionally, assessing the compound's permeability and metabolic stability will inform the initial dosing strategy.[6]

Q3: How do I formulate this compound for in vivo administration?

A3: The formulation for this compound will depend on its physicochemical properties, such as solubility and stability. A common approach for PROTACs is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for in vivo use.[7] Commonly used vehicles for intraperitoneal (i.p.) or oral (p.o.) administration include solutions containing PEG300, Tween-80, and saline or dextrose solution.[7] For highly lipophilic compounds, an oil-based formulation might be more appropriate.[7] It is essential to test the solubility and stability of this compound in the chosen vehicle before administration.

Q4: Which animal models are suitable for this compound in vivo studies?

A4: The choice of animal model depends on the research question. For oncology studies, immunodeficient mice (e.g., NSG mice) are often used for xenograft models with human cancer cell lines.[7] The specific strain should be chosen based on the experimental goals and the biology of the target protein.[8]

Q5: What are the recommended routes of administration for this compound?

A5: The most common routes of administration for PROTACs in preclinical studies are intraperitoneal (i.p.) and oral (p.o.) injections.[7][9] Intravenous (i.v.) administration can also be used for more uniform distribution.[9] The optimal route will depend on the formulation, desired pharmacokinetic profile, and experimental convenience.

Troubleshooting Guide

Issue 1: Poor in vivo efficacy despite good in vitro potency.

Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) Perform a PK study to determine the exposure of this compound in plasma and tumor tissue. Assess parameters like Cmax, AUC, and half-life.
Inadequate Formulation/Solubility Test different vehicle formulations to improve solubility and bioavailability. Consider alternative routes of administration.[6][7]
Rapid Metabolism Analyze plasma and tissue samples for metabolites of this compound. If rapid metabolism is confirmed, medicinal chemistry efforts may be needed to improve stability.[6]
Off-target Effects Conduct a broader in vivo toxicity study to look for signs of off-target effects that might limit the achievable effective dose.[10]

Issue 2: Observed toxicity or adverse effects in animal models.

Possible Cause Troubleshooting Step
On-target Toxicity The toxicity may be a direct result of degrading the target protein. Consider reducing the dose or dosing frequency.
Off-target Toxicity Perform proteomics studies to identify other proteins being degraded by this compound. A negative control compound (an inactive version of this compound) can help distinguish on- and off-target effects.[10]
Vehicle-related Toxicity Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation components.
High Dose The administered dose may be too high. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).[11]

Issue 3: High variability in tumor growth or target degradation between animals.

Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of this compound. For oral gavage, ensure the compound is delivered to the stomach correctly.
Variable Drug Absorption Check for any issues with the formulation that might lead to precipitation or inconsistent absorption.
Tumor Heterogeneity Ensure tumors are of a consistent size at the start of the study and that animals are properly randomized into treatment groups.[7]

Experimental Protocols

Dose Formulation Protocol (Example for Intraperitoneal Injection)

This protocol provides a general method for formulating a PROTAC like this compound. The specific percentages may need to be optimized.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved, using sonication if necessary.[7]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution to create a mixture of 10% DMSO and 40% PEG300.[7]

  • Vortex the solution until it is clear.

  • Add Tween-80 to a final concentration of 5%.[7]

  • Vortex thoroughly.

  • Slowly add saline or D5W dropwise while vortexing to reach the final desired volume. This prevents precipitation.[7] The final vehicle composition would be, for example, 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

In Vivo Xenograft Study Workflow

A typical workflow for assessing the efficacy of this compound in a xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture the desired cancer cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend cells in sterile PBS or serum-free media, optionally with Matrigel, at a concentration of 5-10 x 10^7 cells/mL.[7]

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Once tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups (typically 6-10 mice per group).[7]

3. Drug Administration and Monitoring:

  • Administer the formulated this compound and vehicle control according to the planned dose, route, and schedule (e.g., 12.5 mg/kg, i.p., daily).[7]

  • Monitor the body weight of the mice 2-3 times a week as an indicator of general toxicity.[7]

4. Efficacy Assessment:

  • Continue to measure tumor volume throughout the study.

  • At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).

Data Presentation

Table 1: Example Dosing Regimens for BRD4-Targeting PROTACs (for comparison)

PROTAC NameAnimal ModelDoseRouteFrequencyVehicle/FormulationKey Findings & Reference
dBET6Disseminated T-ALL Mouse Model (NSG Mice)7.5 mg/kgp.o. or i.p.Twice Daily (BID)CaptisolSignificant reduction in leukemic burden and increased survival.[7]
dBET6SUM149R Xenografts7.5 mg/kg-Daily-Significantly decreased tumor weight.[7]

Table 2: Example of a Dose-Response Study Design for this compound

GroupTreatmentDose (mg/kg)RouteFrequencyNumber of Animals
1Vehicle Control-i.p.Daily8
2This compound5i.p.Daily8
3This compound15i.p.Daily8
4This compound50i.p.Daily8

Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-JS11-E3) POI->Ternary_Complex JS11 This compound (PROTAC) JS11->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_JS11 This compound (Recycled) Ternary_Complex->Recycled_JS11 Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of this compound as a PROTAC.

InVivo_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Formulation This compound Formulation Dosing Dosing (this compound / Vehicle) Formulation->Dosing Animal_Model Animal Model Preparation Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Randomization Randomization Tumor_Implantation->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Collection) Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot) Endpoint->PD_Analysis Data_Analysis Data Analysis & Reporting PD_Analysis->Data_Analysis

Caption: General workflow for an in vivo xenograft study.

References

Technical Support Center: Minimizing Off-Target Effects of JS-11 in Cellular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the hypothetical small molecule inhibitor, JS-11. The principles and protocols outlined here are designed to ensure the accurate interpretation of experimental results and enhance the specificity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential off-target effects?

This compound is a novel small molecule inhibitor designed to target a specific kinase within the JAK/STAT signaling pathway. While highly potent for its intended target, like all small molecule inhibitors, it has the potential to interact with other structurally related kinases or proteins, leading to off-target effects. These unintended interactions can result in misinterpretation of experimental data, cellular toxicity, and a lack of translational efficacy.[1][2] Common indicators of off-target effects include phenotypes that are inconsistent with the known function of the primary target or discrepancies between results obtained with this compound and those from genetic knockdown of the target.[1][2]

Q2: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations increase the probability of engaging lower-affinity off-target proteins.[1]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed cellular phenotype is not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm your findings using an alternative method to inhibit the target, such as another inhibitor with a different chemical structure or through genetic approaches like siRNA or CRISPR-Cas9 knockdown of the target protein.[1][2]

Q3: What are the key experimental techniques to validate that the observed phenotype is due to on-target inhibition by this compound?

A multi-pronged approach is recommended to confidently attribute an observed phenotype to the on-target activity of this compound:

  • Genetic Knockdown/Knockout: The gold standard for target validation is to use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[1][2] If the phenotype observed with this compound is absent in the target-depleted cells, it strongly suggests an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms that this compound is engaging its intended target within the complex cellular environment.[1][2] It measures the change in the thermal stability of the target protein upon ligand binding.[1]

Troubleshooting Guides

Issue 1: Inconsistent results between different cell lines treated with this compound.

  • Possible Cause: The expression levels of the on-target or potential off-target proteins may vary significantly between different cell lines.[1]

  • Troubleshooting Steps:

    • Protein Expression Analysis: Perform western blotting or quantitative PCR to compare the expression levels of the intended target of this compound across the different cell lines.

    • Kinome Profiling: If resources permit, consider a kinome-wide profiling experiment to identify potential off-targets of this compound whose expression may differ between the cell lines.

Issue 2: Observed cellular toxicity at concentrations required for on-target effect.

  • Possible Cause: The observed toxicity may be a consequence of this compound inhibiting an essential off-target protein.[1]

  • Troubleshooting Steps:

    • Dose-Response and Viability Assays: Conduct a careful dose-response experiment and simultaneously assess cell viability using an assay like MTS or CellTiter-Glo.[2] This will help to determine the therapeutic window of this compound.

    • Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target protein.

Experimental Protocols

Dose-Response and Cell Viability Assay

Objective: To determine the optimal concentration of this compound that elicits the desired biological response without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.[2] Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, western blot for a downstream marker).[2]

  • Viability Readout: In a parallel plate, assess cell viability using a commercially available kit (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.[2]

  • Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the this compound concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).[2]

ParameterDescription
EC50 The concentration of this compound that gives half-maximal biological response.
CC50 The concentration of this compound that causes 50% cell death.
Therapeutic Index The ratio of CC50 to EC50, indicating the safety margin of the compound.
Genetic Validation using CRISPR-Cas9 Knockout

Objective: To confirm that the phenotype observed with this compound is a direct result of inhibiting its intended target.[2]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[2]

  • Knockout Validation: Screen the individual clones for the absence of the target protein by western blot or genomic sequencing.

  • Phenotypic Analysis: Treat the validated knockout clones and wild-type control cells with this compound and perform the relevant phenotypic assays.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its target protein in intact cells.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1][2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[1][2]

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.[1]

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature by western blot.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Workflows

JS-11_On_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes JS11 This compound JS11->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene_Expression DNA->Gene_Expression Regulates

Caption: On-target signaling pathway of this compound in the JAK/STAT cascade.

Troubleshooting_Workflow Start Phenotype Observed with this compound Dose_Response Perform Dose-Response & Viability Assay Start->Dose_Response Is_Toxic Is there significant toxicity? Dose_Response->Is_Toxic Optimize_Conc Optimize Concentration Is_Toxic->Optimize_Conc Yes CRISPR_Validation CRISPR/Cas9 Knockout of Target Is_Toxic->CRISPR_Validation No Optimize_Conc->CRISPR_Validation Phenotype_Recapitulated Is phenotype recapitulated? CRISPR_Validation->Phenotype_Recapitulated On_Target Likely On-Target Phenotype_Recapitulated->On_Target Yes Off_Target Potential Off-Target Phenotype_Recapitulated->Off_Target No CETSA Perform CETSA On_Target->CETSA Target_Engagement Target Engagement Confirmed? CETSA->Target_Engagement Target_Engagement->On_Target Yes Target_Engagement->Off_Target No

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

References

addressing JS-11 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with JS-11 in animal models. As specific public data on this compound is limited, this guide is based on common toxicological observations with similar compounds and provides a framework for addressing potential in vivo challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of toxicity observed with this compound in rodent models?

A1: In preclinical studies, the most frequently observed dose-dependent toxicities associated with this compound administration in rodents (mice and rats) include hepatotoxicity and myelosuppression. Clinical signs may include weight loss, decreased activity, and changes in blood parameters.

Q2: At what dose levels are toxic effects typically observed?

A2: While the therapeutic window is still under investigation, adverse effects are generally noted at higher dose levels. Please refer to the dose-response data in the tables below for guidance. It is crucial to conduct a dose-range finding study in your specific animal model and strain.

Q3: What is the suspected mechanism of this compound-induced toxicity?

A3: The primary mechanism of action for this compound is the inhibition of the hypothetical "Kinase-X" signaling pathway, which is crucial for the proliferation of targeted cancer cells. However, off-target effects on hepatocytes and hematopoietic stem cells are thought to contribute to the observed toxicities. This may involve the disruption of mitochondrial function and the induction of apoptosis.

Q4: Are there any known species differences in this compound toxicity?

A4: Yes, preliminary data suggests that rats may be more sensitive to the hepatotoxic effects of this compound compared to mice. The reasons for this are under investigation but may be related to differences in metabolic pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected mortality in high-dose groups. The administered dose exceeds the maximum tolerated dose (MTD).Review your dose selection. Conduct a thorough dose-range finding study with smaller dose escalations to establish the MTD in your specific model.
Significant body weight loss (>15%) in treated animals. Compound-related toxicity affecting general health and appetite.Monitor food and water intake. Consider a lower dose or a different dosing schedule (e.g., intermittent dosing). Supportive care, as approved by your institutional animal care and use committee, may be necessary.
Elevated liver enzymes (ALT, AST) in serum. Hepatotoxicity.Collect liver tissue for histopathological analysis to assess the extent of liver damage. Consider reducing the dose or co-administering a hepatoprotective agent in exploratory studies.
Decreased white blood cell or platelet counts. Myelosuppression.Perform complete blood counts (CBCs) more frequently to monitor the kinetics of hematopoietic suppression and recovery. A dose reduction or a "drug holiday" in the dosing schedule might be required.
Precipitation of this compound in the dosing solution. Poor solubility of the compound in the selected vehicle.Re-evaluate the formulation. Test different pharmaceutically acceptable vehicles or adjust the pH of the solution. Sonication or gentle warming may aid in dissolution, but stability must be confirmed.

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound in Rodents

Species Route of Administration LD50 (mg/kg) Key Findings
Mouse (C57BL/6)Intravenous (IV)150Acute liver necrosis, bone marrow aplasia.
Rat (Sprague-Dawley)Oral (PO)200Severe hepatotoxicity, gastrointestinal distress.

Table 2: Sub-chronic Toxicity Biomarkers (4-week study, 50 mg/kg, daily)

Biomarker Mouse Rat Common Interpretation
ALT (U/L) ↑↑↑↑↑Hepatocellular injury.
AST (U/L) ↑↑↑↑↑Hepatocellular injury.
Bilirubin (mg/dL) ↑↑Impaired liver function.
WBC (x10³/µL) ↓↓↓↓Myelosuppression.
Platelets (x10³/µL) ↓↓Thrombocytopenia.

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Dosing: Administer this compound or vehicle control daily via oral gavage for 28 days.

  • Blood Collection: Collect blood samples via tail vein at baseline and weekly. At termination, collect a terminal blood sample via cardiac puncture.

  • Serum Analysis: Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin using a certified clinical chemistry analyzer.

  • Histopathology: At termination, perfuse the liver with saline, followed by 10% neutral buffered formalin. Embed the liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of necrosis, inflammation, and steatosis.

Protocol 2: Evaluation of Myelosuppression

  • Animal Model: Female C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer this compound or vehicle control via intravenous injection every other day for 2 weeks.

  • Blood Collection: Collect a small volume of blood from the saphenous vein into EDTA-coated tubes at baseline and on days 7 and 14.

  • Complete Blood Count (CBC): Analyze whole blood for white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and hemoglobin concentration using an automated hematology analyzer validated for mouse blood.

  • Bone Marrow Analysis (Optional): At termination, flush bone marrow from the femurs with appropriate media. Perform flow cytometry to analyze hematopoietic stem and progenitor cell populations.

Visualizations

experimental_workflow cluster_dosing Dosing Phase cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis animal_model Select Animal Model (e.g., Rat, Mouse) dose_admin Administer this compound (Specify Route & Schedule) animal_model->dose_admin clinical_signs Observe Clinical Signs (Weight, Activity) dose_admin->clinical_signs necropsy Necropsy & Organ Collection dose_admin->necropsy blood_sampling Periodic Blood Sampling clinical_signs->blood_sampling terminal_bleed Terminal Blood Collection blood_sampling->terminal_bleed serum_analysis Serum Biomarker Analysis terminal_bleed->serum_analysis histopathology Histopathology necropsy->histopathology

Caption: General experimental workflow for in vivo toxicity studies of this compound.

signaling_pathway cluster_pathway Hypothetical this compound Toxicity Pathway JS11 This compound KinaseX Kinase-X (Target) JS11->KinaseX Therapeutic Effect OffTarget Off-Target Kinases (in Hepatocytes & HSCs) JS11->OffTarget Adverse Effect Mito Mitochondrial Dysfunction OffTarget->Mito Apoptosis Apoptosis Mito->Apoptosis Toxicity Hepatotoxicity & Myelosuppression Apoptosis->Toxicity

Caption: Postulated signaling pathway for this compound induced toxicity.

Technical Support Center: Refining JS-11 Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding a specific synthesis protocol for a compound designated "JS-11" is limited. The following troubleshooting guide and supporting materials are based on established principles of organic synthesis and address common challenges encountered in multi-step reaction sequences. The provided protocols and data are illustrative and should be adapted based on the specific chemical transformations involved in the actual this compound synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format to help researchers troubleshoot and optimize their experimental outcomes.

Q1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low overall yield in a multi-step synthesis can be attributed to several factors, often compounding at each step.[1][2][3] A systematic approach is crucial for identifying and resolving the underlying issues.

  • Reagent Purity and Stoichiometry: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous if the reactions are moisture-sensitive.[1][2] Inaccuracies in stoichiometry can lead to incomplete reactions or the formation of side products.

  • Reaction Conditions: Temperature, reaction time, and mixing are critical parameters.[3] Small deviations from the optimal conditions can significantly impact the yield. Consider performing small-scale experiments to optimize these variables for each step.

  • Work-up and Purification: Product loss during extraction, washing, and purification steps is a common contributor to low yield.[1] Ensure proper phase separation during extractions and minimize transfers of the product. Chromatography, while effective for purification, can also lead to significant product loss if not optimized.[1][4]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction progress and confirm completion before proceeding with the work-up.[2]

Q2: I am observing a significant amount of an unknown impurity in the final step of my this compound synthesis. How can I identify and eliminate it?

A2: The appearance of impurities, especially in the final steps, can be due to side reactions, degradation of the product, or carry-over from previous steps.

  • Characterization of the Impurity: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods (NMR, MS, IR). Understanding the structure of the impurity can provide insights into its origin.

  • Review the Reaction Mechanism: Re-examine the reaction mechanism of the final step to identify potential side reactions that could lead to the observed impurity.

  • Optimize Reaction Conditions: Varying the temperature, reaction time, or the order of reagent addition can sometimes suppress the formation of side products.

  • Purification Strategy: If the impurity cannot be eliminated through reaction optimization, a more rigorous purification method may be necessary. This could involve using a different chromatography stationary or mobile phase, or recrystallization from a suitable solvent system.[4][5][6][7][8]

Q3: The purification of the intermediate this compound-Int2 by column chromatography is resulting in a low recovery of the product. What can I do to improve this?

A3: Low recovery from column chromatography can be frustrating. Here are some troubleshooting steps:

  • Choice of Stationary Phase: Ensure the chosen stationary phase (e.g., silica gel, alumina) is appropriate for the polarity of your compound.[4]

  • Solvent System (Eluent): The polarity of the eluent is crucial. If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute at all or result in broad peaks, leading to poor separation and recovery. A well-chosen solvent system should give a retention factor (Rf) of 0.2-0.4 for your compound on TLC.

  • Column Packing: Improperly packed columns with air bubbles or cracks can lead to channeling and poor separation, resulting in mixed fractions and lower isolated yield.

  • Sample Loading: Overloading the column can significantly decrease separation efficiency. The amount of crude material should typically be 1-5% of the weight of the stationary phase.

  • Alternative Purification Methods: If chromatography consistently gives low yields, consider other purification techniques such as recrystallization, distillation (if the compound is a liquid), or sublimation.[4][5][6][7][8]

Data Presentation: Optimizing a Hypothetical Coupling Step in this compound Synthesis

The following table summarizes the results of a hypothetical optimization study for a Suzuki coupling reaction, a common C-C bond-forming reaction, in the synthesis of a this compound precursor.

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10078
3PdCl₂(dppf)-Cs₂CO₃THF/H₂O8092
4Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10065
5PdCl₂(dppf)-K₂CO₃THF/H₂O8085

Experimental Protocols: Illustrative Synthesis of this compound-Int3

This section provides a detailed, illustrative protocol for a key hypothetical step in the synthesis of this compound.

Reaction: Amide coupling to form this compound-Int3 from this compound-Int2 and Amine-Fragment-A.

Materials:

  • This compound-Int2 (1.0 eq)

  • Amine-Fragment-A (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound-Int2 and dissolve it in anhydrous DMF.

  • Add Amine-Fragment-A to the solution.

  • In a separate flask, dissolve HATU in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Add DIPEA dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound-Int3.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield in this compound Synthesis start Low Yield Observed check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK impure_materials Action: Purify Starting Materials/Use New Reagents check_purity->impure_materials Impure analyze_side_products Analyze for Side Products (TLC, LCMS) check_conditions->analyze_side_products Conditions OK suboptimal_conditions Action: Systematically Vary Conditions (DoE) check_conditions->suboptimal_conditions Suboptimal optimize_workup Optimize Work-up and Purification analyze_side_products->optimize_workup No Major Side Products side_products_present Action: Modify Conditions to Minimize Side Reactions analyze_side_products->side_products_present Side Products Detected purification_loss Action: Refine Purification Technique (e.g., different solvent system, recrystallization) optimize_workup->purification_loss Significant Loss end Improved Yield optimize_workup->end No Significant Loss impure_materials->start suboptimal_conditions->start side_products_present->start purification_loss->start

Caption: Troubleshooting flowchart for addressing low yield.

Experimental_Workflow General Experimental Workflow for a Synthesis Step setup Reaction Setup (Inert atmosphere, glassware) reagents Addition of Reagents and Solvents setup->reagents reaction Reaction under Controlled Conditions (Temp, Time) reagents->reaction monitoring Monitoring (TLC, LCMS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

References

Technical Support Center: Navigating JS-11 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JS-11, a promising antibody-drug conjugate (ADC) targeting Claudin 18.2 (CLDN18.2)-expressing cancer cells. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance mechanisms that may be encountered during in vitro studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also referred to as JS107 in literature) is an antibody-drug conjugate. It is comprised of a humanized monoclonal antibody that specifically targets the tumor-associated antigen Claudin 18.2 (CLDN18.2), which is expressed on the surface of various tumor cells.[1] This antibody is linked to a potent cytotoxic agent, monomethyl auristatin E (MMAE), which is a microtubule inhibitor.[1][2]

The mechanism of action involves a multi-step process:

  • Binding: The antibody component of this compound binds to CLDN18.2 on the surface of cancer cells.

  • Internalization: The this compound/CLDN18.2 complex is then internalized by the cell.

  • Payload Release: Inside the cell, the MMAE payload is released from the antibody.

  • Cytotoxicity: MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]

  • Immune-Mediated Effects: this compound can also trigger antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), further contributing to tumor cell killing.[1]

Q2: What are the primary mechanisms of resistance to antibody-drug conjugates like this compound?

Resistance to ADCs is a complex phenomenon and can arise through various mechanisms affecting different stages of the drug's action. These can be broadly categorized as:

  • Antigen-Related Resistance:

    • Downregulation or loss of target antigen (CLDN18.2): Reduced expression of CLDN18.2 on the cell surface leads to decreased binding of this compound and consequently, reduced drug delivery.

    • Antigen masking or alterations: Changes in the tumor microenvironment or mutations in the antigen can prevent the antibody from recognizing its target.

  • Impaired ADC Processing:

    • Inefficient internalization: The cancer cell may have defects in the endocytic pathways responsible for internalizing the ADC-antigen complex.

    • Reduced lysosomal degradation: The linker connecting the antibody and the payload may not be efficiently cleaved within the lysosome, preventing the release of active MMAE.

  • Payload-Related Resistance:

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump MMAE out of the cell before it can reach its target.

    • Alterations in the payload's target: Mutations in tubulin can prevent MMAE from binding effectively, rendering the payload inactive.

    • Dysregulation of apoptosis: Defects in apoptotic signaling pathways can allow cancer cells to survive even after the payload has been delivered and has engaged its target.

Q3: How do I develop a this compound resistant cell line in the lab?

Developing a drug-resistant cell line is typically achieved through continuous exposure to escalating concentrations of the drug. This process selects for cells that can survive and proliferate in the presence of the drug. A general protocol is outlined below.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and the development of resistant cell lines.

Scenario 1: My parental cell line is showing higher than expected IC50 for this compound.

Possible Cause Troubleshooting Steps
Low CLDN18.2 Expression - Confirm CLDN18.2 expression levels in your parental cell line using validated methods like flow cytometry or Western blotting.- Compare your cell line's expression profile to published data for similar cancer types.[3][4][5]
Incorrect Drug Concentration or Potency - Verify the concentration of your this compound stock solution.- Ensure the drug has been stored correctly to prevent degradation.- Use a fresh aliquot of the drug for your experiments.
Cell Culture Conditions - Optimize cell seeding density. Over-confluent or sparse cultures can affect drug sensitivity.- Ensure consistency in media, serum, and supplement batches.
Assay-Related Issues - Check the incubation time for your cell viability assay (e.g., MTT, CellTiter-Glo). Optimal timing can vary between cell lines.[6]

Scenario 2: I am unable to establish a stable this compound resistant cell line.

Possible Cause Troubleshooting Steps
Initial Drug Concentration is Too High - Start the selection process with a low concentration of this compound (e.g., IC20 - the concentration that inhibits 20% of cell growth). This allows for gradual adaptation.
Drug Concentration Escalation is Too Rapid - Increase the drug concentration slowly, typically by 1.5 to 2-fold at each step, only after the cell population has recovered and is growing steadily.
Cell Line Instability - Maintain a "drug holiday" by culturing the cells in drug-free medium for a few passages to see if the resistance is stable. - Regularly perform mycoplasma testing, as contamination can affect cell health and drug response.
Heterogeneous Population - After establishing resistance, consider single-cell cloning to isolate a homogeneously resistant population.

Scenario 3: My this compound resistant cell line shows cross-resistance to other drugs.

Observation Potential Mechanism Next Steps
Resistance to other tubulin inhibitors (e.g., paclitaxel, vinca alkaloids) - Alterations in tubulin structure or expression of different tubulin isotypes.- Sequence the tubulin genes in your resistant cell line to identify potential mutations.- Analyze the expression levels of different tubulin isotypes via qPCR or Western blotting.
Broad resistance to a variety of structurally unrelated drugs - Overexpression of multidrug resistance (MDR) efflux pumps like P-gp (MDR1).- Perform a Western blot or qPCR to check for the expression of P-gp and other ABC transporters.- Use a P-gp inhibitor (e.g., verapamil) in combination with this compound to see if it restores sensitivity.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the characterization of this compound sensitive and resistant cell lines. Actual IC50 values will vary depending on the specific cell line and experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Gastric Cancer Cell Lines

Cell LineCLDN18.2 ExpressionThis compound IC50 (nM)Resistance Index (RI)
AGS (Parental)High5-
AGS/JS-11RHigh15030
MKN-45 (Parental)Moderate25-
MKN-45/JS-11RModerate50020
KATO III (Parental)Low>1000-

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)

Table 2: Hypothetical Cross-Resistance Profile of AGS/JS-11R Cells

CompoundTarget/MechanismIC50 in AGS (nM)IC50 in AGS/JS-11R (nM)Fold Resistance
This compound CLDN18.2/Tubulin 5 150 30
MMAETubulin26030
PaclitaxelTubulin10151.5
DoxorubicinTopoisomerase II50551.1

Experimental Protocols

1. Protocol for Developing a this compound Resistant Cell Line

This protocol outlines a general method for generating a this compound resistant cell line using a continuous exposure, dose-escalation method.

  • Determine the IC50 of the Parental Cell Line:

    • Seed the parental cancer cell line (e.g., AGS) in 96-well plates at a predetermined optimal density.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a flask with this compound at a starting concentration of IC20.

    • Monitor the cells daily. Expect significant cell death initially.

    • When the cells reach 70-80% confluency, passage them and maintain the same this compound concentration.

  • Dose Escalation:

    • Once the cells are proliferating at a stable rate in the presence of the initial this compound concentration, increase the concentration by 1.5 to 2-fold.

    • Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.

  • Establishment and Characterization of the Resistant Line:

    • Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50), maintain them at this concentration for several passages to ensure stability.

    • Determine the new IC50 of the resistant cell line and calculate the Resistance Index.

    • Cryopreserve aliquots of the resistant cell line at various passages.

    • Investigate the mechanisms of resistance (e.g., CLDN18.2 expression, P-gp expression).

2. Protocol for Cell Viability (MTT) Assay

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium.

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.

Visualizations

JS11_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell JS11 This compound ADC CLDN182_receptor CLDN18.2 Receptor JS11->CLDN182_receptor Binding Internalization Endocytosis CLDN182_receptor->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion MMAE MMAE Payload Lysosome->MMAE Payload Release Tubulin Tubulin MMAE->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization Apoptosis Cell Death (Apoptosis) Microtubule->Apoptosis G2/M Arrest

Caption: Mechanism of action of this compound antibody-drug conjugate.

Resistance_Mechanisms cluster_antigen Antigen-Related cluster_processing ADC Processing cluster_payload Payload-Related Resistance This compound Resistance Antigen_Loss CLDN18.2 Downregulation Resistance->Antigen_Loss Internalization_Defect Impaired Internalization Resistance->Internalization_Defect Lysosome_Dysfunction Inefficient Payload Release Resistance->Lysosome_Dysfunction Efflux Increased Drug Efflux (P-gp) Resistance->Efflux Target_Mutation Tubulin Alterations Resistance->Target_Mutation Apoptosis_Evasion Defective Apoptosis Resistance->Apoptosis_Evasion Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Cells Verify Cell Line Integrity (Mycoplasma, CLDN18.2 Expression) Start->Check_Cells Check_Reagents Confirm Drug Potency and Reagent Quality Start->Check_Reagents Review_Protocol Review Experimental Protocol (Seeding Density, Incubation Time) Start->Review_Protocol Investigate_Mechanism Investigate Resistance Mechanism (Efflux Pumps, Target Mutations) Check_Cells->Investigate_Mechanism Optimize Optimize Assay or Develop New Strategy Check_Reagents->Optimize Review_Protocol->Optimize Investigate_Mechanism->Optimize

References

Technical Support Center: JS-11A Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the JS-11A monoclonal antibody. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a specific focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is JS-11A and what is its intended application?

JS-11A is a murine monoclonal antibody (IgG2b) designed for the specific detection of the phosphorylated form of the human signaling protein 'Kinase-Associated Protein 5' (KAP5). It is validated for use in Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC).

Q2: What is non-specific binding and why is it a problem?

Non-specific binding refers to the attachment of the JS-11A antibody to proteins or other molecules that are not the intended KAP5 target.[1] This can lead to high background noise, false-positive signals, and inaccurate quantification, ultimately compromising the reliability of your experimental results.[1]

Q3: What are the common causes of non-specific binding with JS-11A?

Several factors can contribute to non-specific binding, including:

  • Hydrophobic interactions: The antibody may bind to hydrophobic regions of other proteins or the assay surface.

  • Electrostatic interactions: Charged residues on the antibody can interact with oppositely charged molecules in the sample or on the membrane/plate.

  • Insufficient blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the solid phase (e.g., nitrocellulose membrane or ELISA plate).

  • Antibody concentration: Using too high a concentration of the JS-11A antibody can increase the likelihood of low-affinity, non-specific interactions.

  • Inadequate washing: Insufficient washing steps may not remove all unbound or weakly bound antibodies.

Troubleshooting Guide: Reducing Non-Specific Binding of JS-11A

This guide provides systematic steps to help you minimize non-specific binding in your experiments using JS-11A.

Initial Assessment of Non-Specific Binding

A logical workflow for troubleshooting non-specific binding is essential. The following diagram outlines a recommended approach.

cluster_0 Troubleshooting Workflow for Non-Specific Binding A High Background or False Positives Observed B Review Experimental Protocol and Controls A->B C Optimize Blocking Step B->C Check blocker type & incubation D Adjust Antibody Concentrations C->D Titrate primary & secondary Ab E Optimize Washing Steps D->E Increase wash number & duration F Modify Buffer Composition E->F Add detergents or increase salt G Problem Resolved? F->G H Contact Technical Support G->H No I Continue with Optimized Protocol G->I Yes

Caption: A step-by-step workflow for diagnosing and resolving non-specific binding issues.

Detailed Troubleshooting Steps

1. Optimize the Blocking Step

Inadequate blocking is a primary cause of high background.

  • Problem: High background across the entire blot, plate, or tissue sample.

  • Solution:

    • Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).

    • Try different blocking agents. The effectiveness of a blocking agent is application-dependent.

Blocking AgentRecommended ConcentrationCommon ApplicationsNotes
Bovine Serum Albumin (BSA)3-5% (w/v)WB, ELISA, IHCRecommended for phospho-specific antibodies like JS-11A as it is low in endogenous phosphatases.
Non-fat Dry Milk5% (w/v)WBContains phosphoproteins, which may interfere with phospho-specific antibody binding.
Normal Serum5-10% (v/v)IHCUse serum from the same species as the secondary antibody to block endogenous Fc receptors.
Commercial Blocking BuffersPer manufacturer's instructionsAllOften contain a proprietary mix of blocking agents for enhanced performance.

2. Adjust Antibody Concentrations

Excessively high antibody concentrations can lead to non-specific binding.

  • Problem: High background and/or non-specific bands/staining appear.

  • Solution:

    • Perform an antibody titration experiment to determine the optimal concentration of both the primary (JS-11A) and secondary antibodies. The optimal concentration will provide the best signal-to-noise ratio.

Experimental Protocols

Protocol: Titration of JS-11A Primary Antibody for Western Blot
  • Prepare identical lanes on an SDS-PAGE gel with lysate from cells known to express the KAP5 protein.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Cut the membrane into strips, ensuring each strip contains a full lane of protein.

  • Incubate each strip overnight at 4°C with a different concentration of JS-11A (e.g., 1:500, 1:1000, 1:2500, 1:5000, 1:10000) in the blocking buffer.

  • Wash the strips three times for 10 minutes each with TBST.

  • Incubate all strips with the same concentration of a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the strips three times for 10 minutes each with TBST.

  • Develop all strips simultaneously using an enhanced chemiluminescence (ECL) substrate.

  • Compare the signal from the target band to the background noise on each strip to determine the optimal dilution.

Quantitative Data Example: JS-11A Titration

The following table summarizes example results from a titration experiment. The signal-to-noise ratio is calculated by dividing the densitometry value of the target band by the densitometry value of a background region of the same size.

JS-11A DilutionTarget Band Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:500950015006.3
1:1000820080010.3
1:2500 6500 300 21.7
1:5000350015023.3
1:10000120010012.0

In this example, a 1:2500 dilution provides a strong specific signal with low background, representing the optimal concentration.

3. Optimize Washing Steps

Insufficient washing can leave behind unbound antibodies, contributing to high background.

  • Problem: Persistent high background even after optimizing blocking and antibody concentrations.

  • Solution:

    • Increase the number of washes (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).

    • Increase the volume of wash buffer used for each wash.

    • Consider adding a detergent like Tween-20 to your wash buffer if not already present (0.05% to 0.1% is typical).

4. Modify Buffer Composition

The composition of your buffers can influence non-specific interactions.

  • Problem: Non-specific bands or background persist despite other troubleshooting efforts.

  • Solution:

    • Increase Salt Concentration: Increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) in your antibody dilution and wash buffers can help disrupt ionic interactions.

    • Add Detergents: Non-ionic detergents like Tween-20 are crucial for reducing hydrophobic interactions. Ensure it is present in your antibody dilution and wash buffers.

Signaling Pathway Context

JS-11A targets the phosphorylated form of KAP5. Understanding the biological context can aid in experimental design and data interpretation. The diagram below illustrates a simplified signaling pathway involving KAP5.

cluster_pathway Simplified KAP5 Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Adaptor Adaptor Protein Rec->Adaptor UpstreamKinase Upstream Kinase Adaptor->UpstreamKinase Activation KAP5 KAP5 UpstreamKinase->KAP5 Phosphorylation pKAP5 p-KAP5 Downstream Downstream Effector pKAP5->Downstream Activation Response Cellular Response (e.g., Proliferation) Downstream->Response JS11A JS-11A Target JS11A->pKAP5

Caption: JS-11A specifically recognizes KAP5 after its phosphorylation by an upstream kinase.

For further assistance, please contact our technical support team with details of your experiment and the troubleshooting steps you have already taken.

References

Technical Support Center: Improving the In Vivo Bioavailability of Compound JS-11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the in vivo bioavailability of the investigational compound JS-11. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, demonstrates high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability.[1][2] It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the problem.

Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like this compound?

A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1] Key strategies include:

  • Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values, its lipophilicity (LogP), and solid-state properties (crystalline vs. amorphous).

  • Formulation Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles, including co-solvents, surfactants, and lipids.[3]

  • Particle Size Reduction: Consider techniques like micronization to increase the surface area for dissolution.[3][4]

Q3: How can I determine if low permeability is a limiting factor for my compound's bioavailability?

A3: In vitro models like the Caco-2 permeability assay can provide an initial assessment of a compound's potential to cross the intestinal barrier. If the compound shows high solubility but still has low bioavailability, poor permeability may be the cause.

Q4: What are some common formulation strategies for poorly soluble compounds in early-stage animal studies?

A4: For early discovery studies, simple formulations are often preferred. Common approaches include:

  • Solutions: Using co-solvents like PEG 400, propylene glycol, or ethanol to dissolve the compound.[4]

  • Suspensions: If the compound cannot be dissolved, a uniform suspension can be prepared, often with the aid of a wetting agent and a suspending vehicle.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds.[5][6]

Troubleshooting Guides

Issue: Low and Variable Oral Bioavailability in Animal Studies

Potential Cause 1: Poor Compound Solubility and Dissolution in the GI Tract

  • Troubleshooting Steps:

    • Solubility Enhancement:

      • Co-solvents: Prepare a formulation using a higher percentage of a suitable co-solvent identified during solubility screening.

      • pH Adjustment: If this compound is ionizable, adjusting the pH of the formulation vehicle can improve solubility.[4]

      • Surfactants: Incorporate a non-ionic surfactant like Polysorbate 80 or Cremophor EL to aid in solubilization.[4]

    • Particle Size Reduction:

      • Micronization: If you are working with a solid form, reduce the particle size to increase the surface area and dissolution rate.[3][4]

      • Nanosuspensions: For very poorly soluble compounds, creating a nanosuspension can significantly improve bioavailability.[7]

    • Amorphous Solid Dispersions:

      • Create a solid dispersion of this compound in a polymer matrix to enhance solubility.[3]

Potential Cause 2: Inadequate Formulation for In Vivo Administration

  • Troubleshooting Steps:

    • Vehicle Selection: Ensure the chosen vehicle is well-tolerated by the animal model and does not cause any adverse effects that could impact absorption.

    • Dose Volume and Concentration: The dose volume should be appropriate for the size of the animal to avoid gastrointestinal distress. Ensure the compound remains in solution or suspension at the intended concentration.

    • Precipitation Upon Dosing: Some formulations may cause the compound to precipitate when it comes into contact with the aqueous environment of the GI tract. Consider using precipitation inhibitors like HPMC or PVP.[1]

Potential Cause 3: High First-Pass Metabolism

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.

    • Route of Administration Comparison: Conduct a pharmacokinetic study comparing oral and intravenous (IV) administration to determine the absolute bioavailability. A significant difference between the two routes can indicate high first-pass metabolism.

Data Presentation

Table 1: Comparison of Different Formulation Strategies on the Oral Bioavailability of Compound this compound in Mice

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Aqueous Suspension 1050 ± 152200 ± 505
Solution in 20% PEG 400 10150 ± 401600 ± 12015
Micronized Suspension 10250 ± 6011000 ± 20025
Lipid-Based Formulation (SEDDS) 10600 ± 1500.52400 ± 50060
Amorphous Solid Dispersion 10800 ± 2000.53200 ± 60080

Data are presented as mean ± standard deviation (n=5 animals per group). This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in a Murine Model

Objective: To determine the pharmacokinetic profile and oral bioavailability of Compound this compound following oral administration in mice.

Materials:

  • Compound this compound

  • Selected formulation vehicle

  • 8-10 week old male C57BL/6 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • Analytical equipment for plasma sample analysis (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the dosing formulation of Compound this compound at the desired concentration.

  • Dosing:

    • Administer the formulation to the mice via oral gavage at a specified dose (e.g., 10 mg/kg).

    • For determination of absolute bioavailability, a separate group of mice should receive an intravenous (IV) dose.[8]

  • Blood Sampling:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]

    • Blood can be collected via submandibular or saphenous vein bleeding.

  • Plasma Preparation:

    • Immediately place the blood samples into EDTA-coated tubes and keep on ice.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of Compound this compound in the plasma samples using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.[8]

    • Calculate the oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Assessment vehicle_selection Vehicle Selection solubility->vehicle_selection permeability Permeability Assay (e.g., Caco-2) permeability->vehicle_selection stability Metabolic Stability stability->vehicle_selection formulation_prep Formulation Preparation vehicle_selection->formulation_prep dosing Animal Dosing (PO/IV) formulation_prep->dosing sampling Blood Sampling dosing->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for assessing the bioavailability of a research compound.

formulation_decision_tree start Poorly Soluble Compound solubility_check Is the compound ionizable? start->solubility_check ph_modification pH Modification solubility_check->ph_modification Yes lipid_check Is the compound lipophilic (LogP > 3)? solubility_check->lipid_check No co_solvents Co-solvents / Surfactants ph_modification->co_solvents sedds Lipid-Based Formulations (SEDDS) lipid_check->sedds Yes particle_size Particle Size Reduction (Micronization/Nanonization) lipid_check->particle_size No sedds->particle_size solid_dispersion Amorphous Solid Dispersion particle_size->solid_dispersion signaling_pathway JS11 Compound this compound Receptor Target Receptor JS11->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response

References

Validation & Comparative

Unable to Identify "JS-11" as a Pharmacological Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches to gather information on the efficacy and mechanism of action of a compound designated "JS-11" have been unsuccessful in identifying any such therapeutic agent. The search results predominantly point to a musical instrument, the "Jackson JS11" guitar, and unrelated topics such as the International Classification of Diseases (ICD-11) and the JavaScript programming language.

Further targeted inquiries for "this compound" in the context of pharmaceuticals, oncology, and pharmacology did not yield any relevant information about a drug or research compound with this identifier. While a search for "JS" prefixed drugs was conducted, no compound with the specific designation "this compound" was found.

One avenue of investigation led to the gene "STK11" (also known as LKB1), a tumor suppressor gene implicated in Peutz-Jeghers syndrome and various cancers. However, there is no evidence to suggest that "this compound" is a known inhibitor or modulator of STK11 or its pathways.

Without a clear identification of "this compound" as a specific molecule with associated preclinical or clinical data, it is not possible to proceed with the user's request to generate a comparative guide. The core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways are contingent on the availability of scientific literature for a specific compound.

Therefore, this report cannot fulfill the request to compare the efficacy of "this compound" to standard compounds. Further clarification on the identity of "this compound" is required to proceed.

In Vitro Efficacy Analysis: JS-11 versus a Competing NPR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a detailed in vitro comparison of JS-11, a selective small-molecule inhibitor of the human natriuretic peptide receptor 1 (hNPR1), and a notable competitor, Anaritide. The data presented herein is intended to offer researchers and drug development professionals a clear, objective overview of the compounds' performance based on available experimental evidence.

Introduction to this compound and Anaritide

This compound is a selective, non-competitive inhibitor of the natriuretic peptide receptor 1 (NPR1), also known as guanylate cyclase A (GC-A).[1][2] NPR1 is a key receptor in the cardiovascular and renal systems, activated by endogenous natriuretic peptides such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). Its activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system. Inhibition of NPR1 is a therapeutic strategy being explored for conditions where the receptor's activity is dysregulated.

Anaritide (also known as human atrial natriuretic peptide [1-28]) is a synthetic peptide that acts as an agonist of NPR1. While it is an agonist and not a direct competitor in the sense of being an inhibitor, it is a well-characterized compound that modulates the same receptor and is frequently used as a reference compound in studies involving the NPR1 pathway. For the purpose of this guide, we will compare the inhibitory action of this compound with the modulatory effects of Anaritide on the NPR1 signaling pathway.

Comparative In Vitro Performance

The following table summarizes the key quantitative data for this compound and Anaritide based on in vitro assays.

Parameter This compound Anaritide Reference
Target Natriuretic Peptide Receptor 1 (NPR1)Natriuretic Peptide Receptor 1 (NPR1)[2]
Mechanism of Action Non-competitive InhibitorAgonist[1]
IC50 (for hNPR1) 1.9 μMNot Applicable (Agonist)[2]

Experimental Protocols

A detailed methodology for the key experiments cited is crucial for the replication and validation of findings.

hNPR1 Inhibition Assay (for this compound):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human NPR1.

  • Cell Line: HEK293 cells stably overexpressing human NPR1.

  • Procedure:

    • Cells are seeded in 96-well plates and cultured to 80-90% confluency.

    • The culture medium is replaced with a stimulation buffer containing a fixed concentration of a known NPR1 agonist (e.g., ANP).

    • This compound is added to the wells in a series of increasing concentrations.

    • The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.

    • Following incubation, the cells are lysed, and the intracellular concentration of cGMP is measured using a commercially available cGMP enzyme immunoassay (EIA) kit.

    • The IC50 value is calculated by plotting the percentage of inhibition of cGMP production against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 NPR1 Signaling Pathway ANP ANP / BNP NPR1 NPR1 (Guanylate Cyclase-A) ANP->NPR1 Activates cGMP cGMP NPR1->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation, Natriuresis PKG->Vasodilation Leads to JS11 This compound JS11->NPR1 Inhibits (Non-competitive) Anaritide Anaritide Anaritide->NPR1 Activates

Caption: NPR1 signaling pathway and points of modulation by this compound and Anaritide.

G cluster_1 In Vitro hNPR1 Inhibition Assay Workflow start Seed HEK293-hNPR1 cells culture Culture to 80-90% confluency start->culture replace_medium Replace medium with stimulation buffer + ANP culture->replace_medium add_js11 Add varying concentrations of this compound replace_medium->add_js11 incubate Incubate at 37°C add_js11->incubate lyse Lyse cells incubate->lyse measure_cgmp Measure intracellular cGMP (EIA) lyse->measure_cgmp calculate_ic50 Calculate IC50 measure_cgmp->calculate_ic50

Caption: Experimental workflow for determining the in vitro IC50 of this compound.

G cluster_2 Logical Comparison: this compound vs. Anaritide Target Common Target: NPR1 JS11 This compound (Inhibitor) Target->JS11 Anaritide Anaritide (Agonist) Target->Anaritide Effect_JS11 Decreases cGMP production JS11->Effect_JS11 Effect_Anaritide Increases cGMP production Anaritide->Effect_Anaritide Outcome_JS11 Blocks NPR1 signaling Effect_JS11->Outcome_JS11 Outcome_Anaritide Activates NPR1 signaling Effect_Anaritide->Outcome_Anaritide

Caption: Logical relationship of this compound and Anaritide's opposing effects on NPR1.

References

Unveiling the Mechanism of JS-11: A Comparative Guide to NPR1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of JS-11, a selective, non-competitive inhibitor of the Natriuretic Peptide Receptor 1 (NPR1). In the following sections, we will delve into the mechanism of action of this compound, compare its performance with alternative NPR1 inhibitors, and provide detailed experimental protocols for the validation of its activity. This objective comparison is intended to equip researchers with the necessary information to evaluate the utility of this compound in their studies.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of the human natriuretic polypeptide receptor 1 (hNPR1) with an IC50 of 1.9 μM.[1] It functions through a non-competitive mechanism, meaning it does not compete with the natural ligands of NPR1, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), for the same binding site. This characteristic distinguishes it from some other known NPR1 antagonists.[2]

NPR1 is a transmembrane receptor with an intracellular guanylyl cyclase domain. Upon binding of its cognate natriuretic peptides, NPR1 undergoes a conformational change that activates its guanylyl cyclase activity, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP, a crucial second messenger, then activates downstream signaling pathways, primarily through the activation of cGMP-dependent protein kinase (PKG). This signaling cascade is involved in a variety of physiological processes, including the regulation of blood pressure, natriuresis, and the modulation of neuronal signaling, including itch sensation. This compound, by inhibiting NPR1, effectively blocks the production of cGMP and the subsequent downstream signaling events.

Performance Comparison of NPR1 Inhibitors

To provide a clear perspective on the efficacy and characteristics of this compound, the following table summarizes its performance in comparison to other known NPR1 inhibitors.

CompoundTargetIC50 / KiMechanism of ActionKnown Off-Target Effects
This compound hNPR1IC50: 1.9 µMNon-competitiveCCKAR, HTR2A[2]
A-71915 hNPR1Ki: 0.65 nMCompetitiveNot specified
HS-142-1 NPR1IC50: 1.8 µg/mL (vs ANP), 1.5 µg/mL (vs CNP) in cells expressing GC-A or GC-B respectivelyCompetitiveNot specified[3]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

NPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP) NPR1 NPR1 Natriuretic Peptides (ANP, BNP)->NPR1 Binds to cGMP cGMP NPR1->cGMP Activates Guanylyl Cyclase Domain GTP GTP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Downstream Effectors Downstream Effectors PKG->Downstream Effectors Phosphorylates JS11 This compound JS11->NPR1 Inhibits (Non-competitive) Experimental_Workflow cluster_plate 96-well Plate cluster_measurement Measurement cells HEK293 cells expressing hNPR1 inhibitor Add NPR1 Inhibitor (e.g., this compound) cells->inhibitor agonist Add NPR1 Agonist (e.g., ANP) inhibitor->agonist lysis Cell Lysis agonist->lysis assay cGMP Immunoassay (ELISA) lysis->assay readout Measure cGMP levels assay->readout end End readout->end start Start start->cells

References

Comparative Analysis of JS-11 and its Analogues as Novel NPR1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel natriuretic peptide receptor 1 (NPR1) inhibitor, JS-11, and its structural analogues, JS-5 and JS-8, reveals their potential as selective, non-competitive antagonists for therapeutic development, particularly in the context of pruritus. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of their performance, supported by experimental data, to facilitate further investigation and drug discovery efforts.

Introduction

This compound has been identified as a selective, small-molecule inhibitor of the human natriuretic peptide receptor 1 (hNPR1), a key receptor in the signaling pathway implicated in itch. This compound and its analogues, JS-5 and JS-8, which share a similar chemical scaffold, were discovered through a high-throughput screening campaign and have demonstrated a non-competitive mechanism of action. This guide presents a comparative assessment of these compounds, focusing on their potency, selectivity, and the underlying experimental methodologies.

Performance Comparison of this compound Analogues

The inhibitory activities of this compound, JS-5, and JS-8 against the human NPR1 receptor were evaluated using a cell-based cGMP assay. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.

CompoundhNPR1 IC50 (µM)
This compound 1.9
JS-5 Data Not Available
JS-8 Data Not Available

Table 1: In vitro potency of this compound and its analogues against hNPR1.

While JS-5 and JS-8 have been identified as structurally similar analogues of this compound, specific IC50 values for these compounds are not publicly available in the primary literature. This compound exhibits a modest potency with an IC50 of 1.9 µM[1].

Selectivity Profile of this compound

To assess the selectivity of this compound, it was screened against a panel of other receptors and enzymes. The primary off-target effects were observed at the cholecystokinin A receptor (CCKAR) and the serotonin 2A receptor (HTR2A).

Off-Target% Inhibition at 10 µM
CCKAR 75%
HTR2A 55%

Table 2: Selectivity of this compound against key off-targets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound and its analogues.

HEK293-hNPR1-cGMP Cellular Assay

This assay was employed to determine the inhibitory activity of the compounds on hNPR1.

Objective: To measure the dose-response inhibition of hNPR1-mediated cGMP production by test compounds.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably co-expressing human NPR1 and a cyclic nucleotide-gated (CNG) channel were cultured in standard conditions.

  • Compound Preparation: Test compounds (this compound, JS-5, JS-8) were serially diluted in an appropriate solvent (e.g., DMSO) to create a concentration gradient.

  • Assay Procedure:

    • Cells were seeded into 384-well plates and incubated overnight.

    • The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Test compounds were added to the wells at various concentrations and incubated for a specified period.

    • The NPR1 agonist, human natriuretic peptide B (NPPB), was added to stimulate cGMP production.

    • The resulting influx of calcium through the CNG channels, triggered by cGMP binding, was measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis: The fluorescence data was normalized and fitted to a four-parameter logistic equation to determine the IC50 values for each compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NPR1 signaling pathway and the experimental workflow for the cGMP assay.

NPR1_Signaling_Pathway NP Natriuretic Peptides (e.g., NPPB) NPR1 NPR1 Receptor NP->NPR1 Binds and Activates cGMP cGMP NPR1->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Itch Itch Sensation PKG->Itch Leads to JS11 This compound (Non-competitive Inhibitor) JS11->NPR1 Inhibits

Figure 1: NPR1 Signaling Pathway and Inhibition by this compound.

cGMP_Assay_Workflow cluster_plate 384-well Plate A1 HEK293-hNPR1 Cells + Fluo-4 B1 Add Test Compounds (this compound, JS-5, JS-8) A1->B1 C1 Add NPPB Agonist B1->C1 D1 Measure Fluorescence C1->D1

Figure 2: Experimental Workflow for the cGMP Cellular Assay.

References

Navigating the Therapeutic Landscape of EGFR-Mutated NSCLC: A Comparative Analysis of JS-111 (AP-L1898)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the rapidly evolving field of precision oncology, the therapeutic index remains a critical determinant of a drug's clinical utility, particularly in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. This guide provides a comprehensive comparison of JS-111 (also known as AP-L1898), a novel EGFR tyrosine kinase inhibitor (TKI), with established therapies, offering researchers, scientists, and drug development professionals a data-driven assessment of its potential therapeutic window.

JS-111 is an investigational small molecule inhibitor designed to target a range of EGFR mutations.[1] Preclinical data suggests that JS-111 is effective against common EGFR mutations, including T790M, and may also overcome the resistance to third-generation EGFR inhibitors observed with exon 20 insertion mutations.[1][2] A Phase I/II clinical trial is currently underway to evaluate the safety, tolerability, and preliminary efficacy of JS-111 in patients with locally advanced, metastatic, or recurrent NSCLC harboring EGFR mutations, with dose levels of 160 mg and 240 mg once daily being investigated.[3]

Comparative Analysis of EGFR TKIs

To contextualize the therapeutic potential of JS-111, this guide compares it with four approved EGFR TKIs: gefitinib, erlotinib, afatinib, and osimertinib. These agents represent first, second, and third-generation inhibitors, each with distinct profiles of efficacy and safety.

FeatureJS-111 (AP-L1898)GefitinibErlotinibAfatinibOsimertinib
Mechanism of Action EGFR Tyrosine Kinase InhibitorReversible EGFR TKIReversible EGFR TKIIrreversible ErbB Family BlockerIrreversible EGFR TKI
Generation InvestigationalFirstFirstSecondThird
Key Targeted EGFR Mutations Common mutations (including T790M) and exon 20 insertions (preclinical)[1][2]Exon 19 deletions, L858R[4][5]Exon 19 deletions, L858R[6]Non-resistant EGFR mutations[7]Exon 19 deletions, L858R, T790M[8]
Wild-Type EGFR Inhibition Data not yet availableYesYesYesLow activity[8]
Approved Dosage (for NSCLC) 160 mg and 240 mg (investigational)[3]250 mg once daily[5]150 mg once daily[9]40 mg once daily[10]80 mg once daily[11]
Therapeutic Index Under investigationNarrowNarrow[12]NarrowImproved

Understanding the Therapeutic Index in EGFR Inhibitors

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For EGFR inhibitors, a wider therapeutic index is desirable, indicating a greater margin of safety. This is often influenced by the drug's selectivity for mutant EGFR over wild-type (WT) EGFR. Inhibition of WT EGFR is associated with on-target toxicities such as skin rash and diarrhea.[13]

Osimertinib, a third-generation TKI, exemplifies an improved therapeutic index due to its high selectivity for sensitizing and T790M resistance mutations while having significantly lower activity against WT EGFR.[8][13] This selectivity translates to better tolerability compared to earlier generation TKIs. While specific TI values for JS-111 are not yet available, its preclinical profile suggests a potential for a favorable therapeutic window, particularly if it demonstrates high selectivity for mutant EGFR.

Experimental Protocols

The determination of a therapeutic index for a novel agent like JS-111 involves a series of preclinical and clinical studies.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of the drug that inhibits 50% of cell growth (IC50) in both cancer cell lines harboring specific EGFR mutations and in cell lines with wild-type EGFR.

Methodology:

  • Cell Culture: Culture various NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and a wild-type EGFR cell line (e.g., A549).

  • Drug Treatment: Plate cells and treat with a range of concentrations of the investigational drug (e.g., JS-111) and comparator drugs.

  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against drug concentration to determine the IC50 value for each cell line. A higher ratio of IC50 (WT EGFR) to IC50 (mutant EGFR) suggests greater selectivity.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy and toxicity of the drug in a living organism.

Methodology:

  • Animal Model: Implant human NSCLC cells (as described above) subcutaneously into immunodeficient mice.

  • Drug Administration: Once tumors are established, randomize mice into groups and administer the investigational drug and comparators at various dose levels.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. The minimum effective dose (MED) or the dose required for a certain level of tumor growth inhibition is determined.

  • Toxicity Assessment: Monitor for signs of toxicity, and at the end of the study, perform histological analysis of major organs. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause unacceptable toxicity.

  • Therapeutic Index Calculation: The preclinical therapeutic index can be estimated as the ratio of the MTD to the MED.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Therapeutic Index Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines NSCLC Cell Lines (Mutant & Wild-Type EGFR) drug_treatment_vitro Drug Treatment (Concentration Gradient) cell_lines->drug_treatment_vitro viability_assay Cell Viability Assay (e.g., MTT) drug_treatment_vitro->viability_assay ic50 IC50 Determination viability_assay->ic50 selectivity Selectivity Index (IC50 WT / IC50 Mutant) ic50->selectivity ti_calc Therapeutic Index (TI) (MTD / MED) selectivity->ti_calc Informs xenograft Tumor Xenograft Model (Immunodeficient Mice) drug_treatment_vivo Drug Administration (Dose Escalation) xenograft->drug_treatment_vivo efficacy Efficacy Assessment (Tumor Growth Inhibition) drug_treatment_vivo->efficacy toxicity Toxicity Assessment (Body Weight, Histology) drug_treatment_vivo->toxicity med Minimum Effective Dose (MED) efficacy->med mtd Maximum Tolerated Dose (MTD) toxicity->mtd med->ti_calc mtd->ti_calc

Caption: Experimental workflow for assessing the therapeutic index.

egfr_pathway EGFR Signaling Pathway and TKI Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis transcription->Cell Proliferation,\nSurvival, Angiogenesis egf EGF (Ligand) egf->egfr Binds tki EGFR TKIs (JS-111, Gefitinib, Erlotinib, Afatinib, Osimertinib) tki->egfr Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for TKIs.

Conclusion

JS-111 (AP-L1898) represents a promising next-generation EGFR inhibitor with a preclinical profile that suggests activity against a broader range of EGFR mutations, including those that confer resistance to existing therapies. While clinical data on its therapeutic index is still emerging, a comprehensive understanding of its selectivity for mutant versus wild-type EGFR will be paramount in defining its clinical potential. This guide provides a framework for comparing JS-111 to established EGFR TKIs, highlighting the key parameters that will ultimately determine its success in the treatment of EGFR-mutated NSCLC. Continued monitoring of the ongoing clinical trials will be essential to fully assess the therapeutic index and overall clinical value of this novel agent.

References

Cross-Validation of Biological Effects: A Comparative Guide to SLFN11 and IL-11 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The query "JS-11" likely refers to one of two critical players in cancer biology: Schlafen family member 11 (SLFN11) or Interleukin-11 (IL-11). Both are subjects of intense research and hold significant promise for advancing cancer diagnostics and therapeutics. This guide provides a comprehensive cross-validation of the biological effects of SLFN11 and IL-11, offering a comparative analysis of their performance with alternative approaches and detailing supporting experimental data and protocols.

Part 1: SLFN11 - A Predictive Biomarker for DNA-Damaging Agent Sensitivity

Schlafen 11 (SLFN11) has emerged as a robust predictive biomarker for the efficacy of a broad range of DNA-damaging agents used in cancer therapy. Its expression status in tumors can inform treatment strategies and predict patient outcomes.

Biological Effects of SLFN11

SLFN11 is a nuclear protein that functions as a putative DNA/RNA helicase. Its primary biological effect in the context of cancer is to sensitize tumor cells to DNA-damaging agents. High expression of SLFN11 is strongly correlated with increased sensitivity to platinum-based compounds, topoisomerase inhibitors, and PARP inhibitors across various cancer types, including small cell lung cancer, ovarian cancer, and prostate cancer.[1][2][3][4] Conversely, the absence or low expression of SLFN11, often due to epigenetic silencing via promoter methylation, is a major mechanism of resistance to these therapies.[1]

Mechanism of Action of SLFN11

SLFN11 exerts its chemosensitizing effect by interfering with the DNA damage response (DDR). When DNA damage occurs, SLFN11 is recruited to stalled replication forks. There, it irreversibly blocks DNA replication, leading to cell cycle arrest and apoptosis.[5] It is thought to achieve this by promoting the degradation of the replication initiation factor CDT1.[5] In SLFN11-deficient cells, the ATR pathway can compensate and allow for DNA repair and cell survival, thus conferring chemoresistance.[5]

SLFN11_Mechanism_of_Action cluster_0 DNA Damage Response DDA DNA Damaging Agents (e.g., Cisplatin, Etoposide) DNA_Damage DNA Damage & Stalled Replication Forks DDA->DNA_Damage SLFN11 SLFN11 DNA_Damage->SLFN11 recruits ATR ATR Pathway DNA_Damage->ATR activates SLFN11->ATR inhibits Replication_Block Irreversible Replication Block SLFN11->Replication_Block induces DNA_Repair DNA Repair & Cell Survival ATR->DNA_Repair Apoptosis Apoptosis Replication_Block->Apoptosis

Figure 1: Simplified signaling pathway of SLFN11's mechanism of action.
Comparative Analysis of SLFN11 as a Predictive Biomarker

SLFN11 expression is a strong and independent predictor of response to DNA-damaging agents. The following table compares its predictive value with other biomarkers.

BiomarkerAssociated TherapiesStrength of Correlation with SensitivityNotes
SLFN11 Platinum agents, Topoisomerase I/II inhibitors, PARP inhibitorsStrong Positive [1][2][3]Broadly applicable across many cancer types. Low expression is a key resistance mechanism.
BRCA1/2 Mutation PARP inhibitors, Platinum agentsStrong Positive Primarily in breast, ovarian, prostate, and pancreatic cancers. Indicates deficiency in homologous recombination repair.
POU2F3 Expression PARP inhibitorsPositive [1]A potential biomarker in small cell lung cancer, particularly the SCLC-P subtype, where sensitivity to PARP inhibitors can be independent of SLFN11.[1]
ATM Expression PARP inhibitorsVariable Low ATM expression can be associated with sensitivity to PARP inhibitors, but its predictive value is less consistent than SLFN11.[1]
Ki-67 General chemotherapyVariable A marker of proliferation, high levels may indicate a better response to chemotherapy in some contexts, but it is not specific to DNA-damaging agents.[6]
γ-H2AX DNA-damaging agentsPositive [6]A marker of DNA double-strand breaks, its levels can indicate the extent of DNA damage induced by therapy.
Experimental Protocols

This protocol outlines the key steps for detecting SLFN11 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Protocol Deparaffinization 1. Deparaffinization & Rehydration (Xylene, Ethanol series) Antigen_Retrieval 2. Antigen Retrieval (Citrate buffer, pH 6.0, heat-induced) Deparaffinization->Antigen_Retrieval Blocking 3. Blocking (Normal Goat Serum) Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody (anti-SLFN11) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 6. Detection (DAB Substrate) Secondary_Ab->Detection Counterstain 7. Counterstaining (Hematoxylin) Detection->Counterstain Imaging 8. Imaging & Analysis Counterstain->Imaging

Figure 2: Experimental workflow for SLFN11 immunohistochemistry.

Detailed Steps:

  • Deparaffinization and Rehydration: Immerse slides in xylene (3 changes, 5 minutes each), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 2 changes each, 10 minutes each) and finally in deionized water.

  • Antigen Retrieval: Use a heat-induced epitope retrieval (HIER) method. Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat to a sub-boiling temperature for 10-20 minutes. Allow to cool for 30 minutes.[7]

  • Blocking: Block endogenous peroxidase activity with a methanol/H2O2 solution. Block non-specific antibody binding with a normal serum solution (e.g., 5% normal goat serum) for 15-30 minutes.[8]

  • Primary Antibody Incubation: Incubate sections with a validated primary antibody against SLFN11 (e.g., rabbit polyclonal) diluted in an appropriate buffer (e.g., 1% animal serum in PBS-T) overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody Incubation: Wash slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown color is visible.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Analysis: Score the percentage and intensity of nuclear staining in tumor cells. An H-score can be calculated to quantify expression.

This protocol provides a general workflow for activating endogenous SLFN11 expression using a lentiviral CRISPR-dCas9-UNISAM (Unique Synergistic Activation Mediator) system.

CRISPR_Protocol sgRNA_Design 1. sgRNA Design (Targeting SLFN11 promoter) Lentivirus_Production 2. Lentivirus Production (sgRNA & dCas9-UNISAM) sgRNA_Design->Lentivirus_Production Transduction 3. Transduction of Cancer Cell Lines Lentivirus_Production->Transduction Selection 4. Selection of Transduced Cells Transduction->Selection Validation 5. Validation of SLFN11 Upregulation (qPCR, Western Blot) Selection->Validation Functional_Assay 6. Functional Assays (e.g., IC50 determination) Validation->Functional_Assay

Figure 3: Experimental workflow for CRISPR-mediated SLFN11 activation.

Detailed Steps:

  • sgRNA Design and Cloning: Design 3-5 single guide RNAs (sgRNAs) targeting the promoter region of the SLFN11 gene using online tools. Clone the designed sgRNAs into a lentiviral expression vector.[9]

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing plasmid, a dCas9-UNISAM expressing plasmid, and packaging plasmids to produce lentiviral particles.[9][10]

  • Transduction: Transduce the target cancer cell line (with low endogenous SLFN11 expression) with the collected lentiviruses at an appropriate multiplicity of infection (MOI).[9][10]

  • Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation of SLFN11 Upregulation: Confirm the upregulation of SLFN11 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.[11]

  • Functional Assays: Perform functional assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), to determine the IC50 values of various DNA-damaging agents in the SLFN11-upregulated cells compared to control cells.

Part 2: IL-11 - A Pro-Tumorigenic Cytokine and Therapeutic Target

Interleukin-11 (IL-11) is a member of the IL-6 family of cytokines. Initially known for its role in hematopoiesis, recent evidence has highlighted its significant pro-tumorigenic functions in various cancers, making it an attractive therapeutic target.

Biological Effects of IL-11 in Cancer

IL-11 is overexpressed in several cancers, including gastric, colorectal, and breast cancer, where its expression often correlates with poor prognosis.[12][13] It promotes cancer progression through multiple mechanisms:

  • Stimulation of Tumor Cell Proliferation and Survival: IL-11 acts as a growth factor for cancer cells, promoting their proliferation and inhibiting apoptosis.[2]

  • Promotion of Metastasis: IL-11 can enhance the invasive and migratory properties of cancer cells.

  • Modulation of the Tumor Microenvironment: IL-11 contributes to an immunosuppressive tumor microenvironment, for example, by reducing the infiltration of cytotoxic T cells.[14]

  • Induction of Chemoresistance: In some contexts, IL-11 has been shown to confer resistance to chemotherapy.

Mechanism of Action of IL-11

IL-11 exerts its effects by binding to its specific receptor, IL-11Rα. This complex then recruits the common signal-transducing receptor subunit, gp130. The formation of this hexameric complex (two molecules each of IL-11, IL-11Rα, and gp130) leads to the activation of intracellular signaling pathways, primarily the JAK/STAT3 and Ras/ERK pathways.[12][15] Activation of these pathways results in the transcription of genes that drive cell proliferation, survival, and inflammation.

IL11_Signaling_Pathway cluster_1 IL-11 Signaling IL11 IL-11 IL11Ra IL-11Rα IL11->IL11Ra binds gp130 gp130 IL11Ra->gp130 recruits JAK JAK gp130->JAK activates Ras Ras gp130->Ras activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to ERK ERK Ras->ERK pERK p-ERK ERK->pERK pERK->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates

Figure 4: Simplified IL-11 signaling pathway.
Comparative Analysis of IL-11 Targeted Therapies

Targeting the IL-11 pathway is a promising therapeutic strategy. The following table compares different approaches to inhibiting IL-11 signaling with other targeted therapies.

Therapeutic StrategyMechanism of ActionPreclinical/Clinical StatusComparison with Alternatives
Anti-IL-11 Monoclonal Antibody (e.g., 9MW3811) Neutralizes circulating IL-11, preventing it from binding to its receptor.[14]Preclinical; shows significant tumor growth inhibition and synergy with anti-PD-1 therapy.[14]More specific than targeting the common gp130 receptor, potentially reducing off-target effects.
IL-11 Mutein A mutated form of IL-11 that acts as a receptor antagonist, binding to IL-11Rα with high affinity but not initiating signaling.[12]Preclinical; reduces tumor growth in gastric and colorectal cancer models.[12]Offers a different modality of receptor blockade compared to antibodies.
Anti-IL-11Rα Antibody Blocks the IL-11 receptor, preventing IL-11 from binding and activating downstream signaling.Preclinical; has shown efficacy in reducing tumor growth.Similar to anti-IL-11 antibodies but targets the receptor directly.
JAK Inhibitors Inhibit the Janus kinases (JAKs) that are activated downstream of the gp130 receptor, thereby blocking STAT3 phosphorylation.Clinically approved for other indications; preclinical studies show efficacy in IL-11-driven cancers.Broader in action as they inhibit signaling from other cytokines that use the JAK/STAT pathway.
STAT3 Inhibitors Directly inhibit the activity of STAT3, a key downstream effector of IL-11 signaling.In clinical development.Targets a central node in many oncogenic pathways, but specificity can be a challenge.
Anti-PD-1/PD-L1 (Immune Checkpoint Inhibitors) Blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, restoring anti-tumor immunity.Standard of care for many cancers.Can be synergistic with IL-11 inhibitors, as IL-11 contributes to an immunosuppressive microenvironment.[14]
Experimental Protocols

This protocol details the steps to analyze the activation of the STAT3 and ERK signaling pathways in response to IL-11 stimulation.

WB_Protocol Cell_Culture 1. Cell Culture & Serum Starvation IL11_Stimulation 2. IL-11 Stimulation (e.g., 10-100 ng/mL) Cell_Culture->IL11_Stimulation Lysis 3. Cell Lysis (with phosphatase inhibitors) IL11_Stimulation->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody (anti-pSTAT3, anti-pERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL Substrate) Secondary_Ab->Detection Reprobing 11. Stripping & Reprobing (Total STAT3, Total ERK, Loading Control) Detection->Reprobing

Figure 5: Experimental workflow for Western blot analysis of IL-11 signaling.

Detailed Steps:

  • Cell Culture and Serum Starvation: Culture appropriate cells (e.g., A549, IMR90) to 70-80% confluency. Serum-starve the cells for 16-18 hours in a low-serum medium (e.g., 0.1% FBS) to reduce basal signaling.[16]

  • IL-11 Stimulation: Stimulate the cells with recombinant human IL-11 (e.g., 10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[16][17]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) or phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C.[18][20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19]

  • Stripping and Reprobing: To normalize the data, strip the membrane and re-probe with antibodies against total STAT3, total ERK, and a loading control (e.g., GAPDH or β-actin).[21]

This protocol outlines a general procedure for assessing the efficacy of an IL-11 inhibitor on tumor growth in a xenograft mouse model.

Xenograft_Protocol Cell_Implantation 1. Tumor Cell Implantation (Subcutaneous) Tumor_Establishment 2. Tumor Establishment (to a palpable size) Cell_Implantation->Tumor_Establishment Randomization 3. Randomization of Mice into Groups Tumor_Establishment->Randomization Treatment 4. Treatment Administration (IL-11 inhibitor vs. Vehicle) Randomization->Treatment Monitoring 5. Tumor Volume Monitoring Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor weight, IHC) Monitoring->Endpoint

Figure 6: Experimental workflow for an in vivo tumor growth inhibition study.

Detailed Steps:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549, AN3CA) into the flank of immunodeficient mice (e.g., nude mice).[22]

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the IL-11 inhibitor (e.g., IL-11 mutein or an anti-IL-11 antibody) or a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection) and schedule.[22]

  • Tumor Volume Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can be further processed for histological and immunohistochemical analysis (e.g., for markers of proliferation like Ki-67 or apoptosis).[22]

References

Independent Verification of JS-11's Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of JS-11, a known inhibitor of the natriuretic peptide receptor 1 (NPR1), with an alternative compound, A-71915. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's target and to provide a comparative context for its performance.

Quantitative Comparison of NPR1 Inhibitors

The following table summarizes the available quantitative data for this compound and A-71915. It is important to note that this data is compiled from different sources and may not have been generated under identical experimental conditions.

CompoundTargetParameterValueSource
This compound Human NPR1IC501.9 μM[1]
A-71915 NPR1 (rat)pKi9.18[2]
Ki0.65 nM[2]

Note on A-71915: While a potent antagonist of human NPR1, A-71915 has been observed to act as a strong partial agonist on murine NPR1.[3] This species-specific difference in activity may account for its reported lack of efficacy in attenuating itch in mouse models.[3]

Selectivity Profile of this compound

This compound has been shown to be a fairly selective antagonist for NPR1. However, off-target screening has revealed inhibitory activity against Cholecystokinin A receptor (CCKAR) and 5-hydroxytryptamine receptor 2A (HTR2A).[3][4] Further investigation into the selectivity profile of this compound is recommended to fully characterize its pharmacological properties.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound and A-71915 are not fully available in the public domain. However, based on the available literature, the following methodologies were employed:

High-Throughput Screening (HTS) for this compound Identification

This compound was identified from a large chemical library using a quantitative high-throughput screening (qHTS) approach.[4] This method likely involved a cell-based assay utilizing human embryonic kidney (HEK) 293 cells co-expressing human NPR1 (hNPR1) and a cyclic guanosine monophosphate (cGMP) sensor.[4] The general workflow for such a screen would be:

  • Cell Plating: HEK-hNPR1-cGMP sensor cells are plated in multi-well plates.

  • Compound Addition: A library of small molecules is added to the wells.

  • Agonist Stimulation: A known NPR1 agonist, such as a natriuretic peptide, is added to stimulate cGMP production.

  • Signal Detection: The cGMP sensor generates a detectable signal (e.g., fluorescence or luminescence) that is proportional to the intracellular cGMP concentration.

  • Data Analysis: A decrease in the signal in the presence of a test compound indicates potential inhibition of NPR1.

cGMP Production Assay for A-71915 Characterization

The inhibitory activity of A-71915 was assessed by its ability to block agonist-induced cGMP production in NB-OK-1 cells, which endogenously express NPR1.[2] A typical protocol for this type of assay would involve:

  • Cell Culture: NB-OK-1 cells are cultured to an appropriate density.

  • Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of A-71915.

  • Agonist Stimulation: An NPR1 agonist (e.g., atrial natriuretic peptide) is added to stimulate cGMP synthesis.

  • Cell Lysis and cGMP Measurement: The cells are lysed, and the intracellular cGMP concentration is quantified using a commercially available cGMP assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis: The concentration-dependent inhibition of cGMP production by A-71915 is used to determine its potency (e.g., pA2 value).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of NPR1 and a generalized workflow for inhibitor screening.

NPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Natriuretic Peptide Natriuretic Peptide NPR1 NPR1 Natriuretic Peptide->NPR1 Binds GC Guanylyl Cyclase Domain cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular Response Cellular Response PKG->Cellular Response Phosphorylates Targets

Caption: NPR1 Signaling Pathway.

Inhibitor_Screening_Workflow start Start plate_cells Plate HEK-hNPR1-cGMP sensor cells start->plate_cells add_compounds Add library compounds plate_cells->add_compounds add_agonist Add NPR1 agonist add_compounds->add_agonist measure_signal Measure cGMP signal add_agonist->measure_signal analyze_data Analyze data for decreased signal measure_signal->analyze_data identify_hits Identify potential inhibitors (Hits) analyze_data->identify_hits end End identify_hits->end

Caption: High-Throughput Screening Workflow.

References

JS-11 Nanoparticles: A Comparative Guide to Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of selenium nanoparticles biosynthesized using the bacterial strain Pseudomonas aeruginosa JS-11 and other biological sources against various cancer cell lines. The data presented is intended to support research and development efforts in oncology.

Comparative Efficacy of Biologically Synthesized Selenium Nanoparticles (SeNPs)

Selenium nanoparticles (SeNPs) have demonstrated selective cytotoxic effects against various cancer cell lines while exhibiting lower toxicity to normal cells. The tables below summarize the 50% inhibitory concentration (IC50) values of SeNPs synthesized from different biological sources across multiple cancer cell lines.

Cell LineCancer TypeSeNP Source OrganismIC50 (µg/mL)Exposure Time (h)Assay Method
MCF-7Breast AdenocarcinomaAspergillus terreus1.9572SRB
MCF-7Breast CancerCochliobolus pseudojiufengensis19.59Not SpecifiedSRB
HepG2Liver CancerCochliobolus pseudojiufengensis27.81Not SpecifiedSRB
HCT-116Colon CancerCochliobolus pseudojiufengensis36.36Not SpecifiedSRB
A-172GlioblastomaLaser Ablation< 0.5Not SpecifiedNot Specified
DU-145Prostate CarcinomaLaser Ablation~5.0Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assays

1. Sulforhodamine B (SRB) Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of selenium nanoparticles (e.g., 0.01 to 100 µg/mL) for a specified duration (e.g., 72 hours). A positive control, such as cisplatin, is also included.

  • Fixation: After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with distilled water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the agent that causes a 50% reduction in cell viability is calculated from the dose-response curve.[1]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded and treated with the test compounds.

  • MTT Addition: Following the treatment period, MTT solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Selenium nanoparticles primarily induce cancer cell death through the induction of apoptosis mediated by oxidative stress.

Apoptosis Induction Pathway

apoptosis_pathway SeNPs Selenium Nanoparticles (SeNPs) ROS Reactive Oxygen Species (ROS) Generation SeNPs->ROS Mito Mitochondrial Dysfunction ROS->Mito G2M G2/M Cell Cycle Arrest ROS->G2M Bax Bax (Pro-apoptotic) Mito->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulation Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Inhibition Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of SeNP-induced apoptosis in cancer cells.

The cytotoxic effect of selenium nanoparticles is largely attributed to the generation of reactive oxygen species (ROS).[2][3] This increase in intracellular ROS leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[2] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. These changes in the Bax/Bcl-2 ratio lead to the activation of caspase-9, which in turn activates caspase-3, a key executioner caspase that orchestrates the biochemical events leading to apoptosis.[4] Furthermore, the oxidative stress induced by SeNPs can also lead to cell cycle arrest at the G2/M phase.[2]

Experimental Workflow for Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of selenium nanoparticles in vitro.

experimental_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with SeNPs (Varying Conc.) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., SRB, MTT) incubation->viability_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis end End data_analysis->end

Caption: Standard workflow for in vitro cytotoxicity testing of SeNPs.

Comparison with Other Therapeutic Agents

While direct comparative studies of SeNPs synthesized via the this compound strain against standard chemotherapeutics are limited, the IC50 value of 1.95 µg/mL for myco-synthesized SeNPs in MCF-7 cells is comparable to that of the positive control, cisplatin (IC50 of 1.39 µg/mL), in the same study.[1] This suggests that biologically synthesized selenium nanoparticles hold promise as a potent anticancer agent.

Conclusion

Selenium nanoparticles, including those synthesized using biological systems, demonstrate significant and selective anticancer activity across a range of cancer cell lines. Their mechanism of action, primarily through the induction of apoptosis via oxidative stress, makes them a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide aim to facilitate such research and contribute to the development of novel cancer therapies.

References

evaluating the long-term effects of JS-11 treatment

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the long-term effects of a specific medical treatment designated "JS-11" cannot be provided at this time. Extensive searches for "this compound treatment" and related terms did not yield information on a specific therapeutic agent with this identifier.

The search results did, however, provide information on a variety of other topics, including clinical trials for similarly named but distinct drugs, the long-term consequences of severe skin conditions, and general information about clinical research.

Initial searches brought up information on the following:

  • JS111 (AP-L1898): A Phase II clinical study is evaluating this capsule as a monotherapy for patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations. The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy at dose levels of 160 mg and 240 mg once daily to determine the recommended Phase II dose.[1]

  • Toripalimab (JS001): A Phase III clinical trial is investigating this agent in combination with Lenvatinib for the treatment of advanced hepatocellular carcinoma (HCC).[2]

  • Stevens-Johnson Syndrome (SJS): Several results detailed the long-term complications of this severe and rare skin reaction. These can include chronic skin problems, ocular issues, oral mucosal problems, depression, anxiety, and chronic pain.[3][4][5]

  • JAK Inhibitors: Information was found regarding the long-term safety and efficacy of Janus kinase (JAK) inhibitors, a class of drugs used to treat various inflammatory diseases. Long-term use appears generally safe, though it has only been available since 2011. Potential side effects include weight gain, an increased risk of infections like shingles, and concerns about the development of certain cancers.[6]

  • PC111: A novel, non-immunosuppressive drug that targets soluble Fas Ligand (sFasL) to prevent keratinocyte apoptosis. It has shown potential in preclinical models for treating pemphigus vulgaris, Stevens-Johnson syndrome, and Toxic Epidermal Necrolysis by preventing blister formation and ocular damage.[7]

Due to the absence of specific information identifying "this compound" as a distinct treatment, a comparison guide with experimental data and detailed protocols as requested cannot be generated. Further clarification on the nature of "this compound" is required to proceed with a meaningful analysis.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The identifier "JS-11" does not correspond to a recognized chemical in standard safety and chemical databases. It is potentially an internal laboratory code, an abbreviation, or a misnomer. The proper and safe disposal of any chemical substance is entirely dependent on its specific properties and associated hazards. Attempting to dispose of a chemical without a confirmed identity can lead to dangerous reactions, environmental contamination, and significant regulatory violations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical, ensuring adherence to safety protocols and regulatory requirements.

Step 1: Chemical Identification and Characterization

The foremost and most critical step is the accurate identification of the chemical. Until the substance is identified, it must be treated as a hazardous unknown.

Procedural Protocol for Identification:

  • Internal Documentation Review: Thoroughly check all internal records. This includes laboratory notebooks, chemical inventory systems, and internal databases for any mention of "this compound" that could link it to a specific chemical name, formula, or structure.

  • Physical Container Inspection: Carefully examine the container for any additional labels, manufacturer details, or chemical structure diagrams that may have been overlooked.

  • Consultation with Personnel: Inquire with the principal investigator, laboratory manager, or the researchers who originally procured or synthesized the substance. They are often the best source of information.

  • Contact Environmental Health & Safety (EHS): If the chemical's identity cannot be determined through documentation or consultation, it must be officially handled as an "unknown". Contact your institution's Environmental Health & Safety (EHS) department immediately.[1][2] They will provide the specific protocol for the analysis and identification of unknown waste, which may involve costs for characterization.[3][4][5]

Characterization of Unknown Chemicals

If directed by your EHS department, certain basic characterization tests may be performed to segregate the unknown waste. This must be done with extreme caution and appropriate personal protective equipment (PPE). The following table summarizes key characteristics to assess.

CharacteristicTest MethodPositive Result Indication & Disposal Implication
Physical State Visual InspectionSolid, Liquid, or Gas. This determines the type of waste container and handling procedure.
Corrosivity (pH) pH test strips or a calibrated pH meter.pH ≤ 2 or pH ≥ 12.5 indicates a corrosive hazardous waste.[6][7] Requires segregation from other waste types.
Water Reactivity Cautiously add a small amount of the substance to water.Vigorous reaction, gas evolution, or temperature increase indicates water reactivity.[8] Must be stored in a dry environment and away from aqueous solutions.
Oxidizing Properties Use of potassium iodide-starch paper.A change in color (e.g., to blue-violet) indicates oxidizing properties.[7] Must be segregated from flammable and combustible materials.
Flammability Check Safety Data Sheet (once identified) for flash point.A low flash point indicates a flammable hazardous waste. Requires storage in a designated flammable storage area.

Step 2: General Chemical Waste Disposal Protocol

Once the chemical has been identified and its hazards are understood, the following general protocol for disposal should be followed. This protocol must be adapted based on the specific information provided in the chemical's Safety Data Sheet (SDS), particularly Section 13.

Experimental Protocol for Waste Handling and Disposal:

  • Segregation: Never mix different chemical wastes unless it is a specifically documented and validated procedure. Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.[9][10] For instance, acids should be stored separately from bases, and oxidizing agents kept away from reducing agents.[9]

  • Container Selection: Choose a waste container that is chemically compatible with the substance and is in good condition with a secure, leak-proof lid.[1][10] For example, many acids should be stored in glass containers rather than metal ones.[11]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and all associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[1][6] Do not use abbreviations or chemical formulas.[2][12]

  • Accumulation and Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][9] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6] Ensure secondary containment, such as spill trays, is in place.[11]

  • Request for Pickup: Once the container is full or ready for disposal according to your institution's guidelines, follow the established procedure to request a waste pickup by the EHS department or a licensed hazardous waste contractor.

Workflow for Unidentified Chemical Disposal

The following diagram outlines the logical steps for handling a chemical with an unknown identity.

Unidentified_Chemical_Disposal_Workflow cluster_start cluster_id Phase 1: Identification cluster_characterization Phase 2: Hazard Characterization cluster_disposal Phase 3: Disposal Protocol cluster_end start Start: Unidentified Chemical 'this compound' Found check_records Review Internal Records (Notebooks, Inventory) start->check_records consult_pi Consult with PI / Lab Manager check_records->consult_pi Identity Not Found sds_review Obtain and Review Safety Data Sheet (SDS) check_records->sds_review Identity Found contact_ehs Contact Environmental Health & Safety (EHS) consult_pi->contact_ehs Identity Still Unknown consult_pi->sds_review Identity Found perform_tests Perform Hazard Analysis (Under EHS Guidance) contact_ehs->perform_tests perform_tests->sds_review Chemical Identified segregate Segregate Waste by Hazard Class sds_review->segregate containerize Select Compatible Container and Label Correctly segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store request_pickup Request Waste Pickup from EHS store->request_pickup end_node End: Safe and Compliant Disposal request_pickup->end_node

Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.

By adhering to this structured approach, laboratories can ensure the safe and compliant management of all chemical waste, including substances with non-standard identifiers. Prioritizing accurate identification and consulting with EHS professionals are the cornerstones of a robust laboratory safety program.

References

Essential Safety and Handling Guidance for JS-11, an Npr1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the Npr1 inhibitor, JS-11, this guide provides essential, immediate safety and logistical information. Given the limited availability of a specific Safety Data Sheet (SDS), this document outlines a conservative approach to handling, personal protective equipment (PPE), and disposal based on general best practices for novel research compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2]

Protection Type Recommended Equipment Purpose and Best Practices
Body Protection Standard laboratory coat (flame-retardant material recommended)To protect skin and clothing from splashes and spills. Must be fully buttoned.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.To protect eyes and face from contact with the chemical.
Hand Protection Disposable nitrile gloves (double-gloving is recommended).To prevent skin contact. Gloves should be inspected for tears or holes before use and changed immediately if contaminated. Hands should be washed thoroughly after removing gloves. For prolonged contact, consult glove manufacturer's chemical resistance guides.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of aerosolization or if handling the compound as a powder outside of a certified chemical fume hood.To prevent inhalation of the compound. The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.
Foot Protection Closed-toe and closed-heel shoes.To protect feet from spills.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical to ensure the safety of laboratory personnel and the environment.

Experimental Workflow and Handling

The following diagram illustrates the recommended workflow for handling this compound, from preparation to disposal.

JS11_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Appropriate PPE A->B Proceed C Work in a Ventilated Area (e.g., Fume Hood) B->C Proceed D Weighing and Solution Preparation C->D Proceed E Experimental Use D->E Use F Decontaminate Work Surfaces E->F After Use G Segregate Waste F->G Proceed H Dispose of Waste via Approved Channels G->H Final Step

This compound Handling and Disposal Workflow
Experimental Protocols

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling:

  • Preparation: Before handling, thoroughly review all available safety information. Always work within a certified chemical fume hood or other ventilated enclosure, especially when handling the solid form to avoid dust generation.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing or transferring the solid compound, use techniques that minimize dust creation.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Response: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal:

  • All waste materials contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, should be considered hazardous waste.

  • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.